Product packaging for 4-Bromobenzofuran-2-carboxylic acid(Cat. No.:CAS No. 1369143-28-1)

4-Bromobenzofuran-2-carboxylic acid

Cat. No.: B1374301
CAS No.: 1369143-28-1
M. Wt: 241.04 g/mol
InChI Key: AWHJIEGQJDBVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromobenzofuran-2-carboxylic acid (CAS 177735-22-7) is a valuable brominated heterocyclic building block in organic and medicinal chemistry research. This compound features a carboxylic acid functional group on the benzofuran core, making it a versatile precursor for the synthesis of diverse derivatives, primarily via amidation or esterification reactions. Its core structure is part of a class of compounds recognized for significant biological activity. Researchers utilize this acid and its derivatives as key intermediates in the expedited synthesis of benzofuran-2-carboxylic acids via the microwave-assisted Perkin rearrangement of 3-bromocoumarins, a method that provides high yields with dramatically reduced reaction times . Benzofuran-based carboxylic acids are investigated for their potential as carbonic anhydrase inhibitors (CAIs), specifically targeting the cancer-related hCA IX isoform. Such inhibitors have shown promise as antiproliferative agents against breast cancer cell lines in preclinical studies . Furthermore, structural analogs, specifically benzofuran-2-carboxamide derivatives, have demonstrated potent cytotoxic activities at low micromolar concentrations against a broad panel of human cancer cells—including renal, colon, breast, and lung cancers—and act as inhibitors of NF-κB transcriptional activity, a key pathway in inflammation and cancer . As a carboxylic acid, it is a weak Brønsted acid whose solubility can be modulated between organic solvents and water-soluble salts depending on pH . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrO3 B1374301 4-Bromobenzofuran-2-carboxylic acid CAS No. 1369143-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHJIEGQJDBVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Topic: 4-Bromobenzofuran-2-carboxylic acid Synthesis Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Bromobenzofuran-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid benzofuran core, substituted with a reactive carboxylic acid and a versatile bromine handle for cross-coupling reactions, makes it an attractive scaffold for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing this valuable compound. We will dissect key methodologies, including the Perkin rearrangement of halocoumarins, transition-metal-catalyzed domino reactions, and classical cyclization approaches. The discussion emphasizes the underlying reaction mechanisms, the rationale for experimental design, and provides detailed, field-proven protocols to ensure reproducibility.

Introduction: Significance and Synthetic Strategy

The benzofuran nucleus is a prevalent motif in a vast array of natural products and pharmacologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory and antiviral activities.[3][4][5] The specific incorporation of a bromine atom at the 4-position and a carboxylic acid at the 2-position provides orthogonal functional handles for further molecular elaboration. The carboxylic acid is ideal for forming amides and esters, while the aryl bromide is a key substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse compound libraries.

The primary challenge in synthesizing this compound lies in achieving precise regiochemical control. Direct bromination of the parent benzofuran-2-carboxylic acid is often unselective. Therefore, efficient strategies typically involve constructing the heterocyclic ring from precursors where the bromine atom is already strategically positioned. This guide focuses on such bottom-up approaches.

Retrosynthetic Analysis

A high-level retrosynthetic analysis reveals three dominant disconnection strategies, each forming the basis of a distinct synthetic pathway discussed in this guide.

G cluster_0 Pathway 1: Perkin Rearrangement cluster_1 Pathway 2: O-Alkylation & Cyclization cluster_2 Pathway 3: Sonogashira Coupling Target This compound Coumarin 6-Bromo-3-halocoumarin Target->Coumarin Perkin Rearrangement Phenoxyacetate Ethyl (5-bromo-2-formylphenoxy)acetate Target->Phenoxyacetate Intramolecular Cyclization Dihalophenol 5-Bromo-2-iodophenol Target->Dihalophenol Intramolecular Cyclization Alkyne Propiolic Acid Ester Target->Alkyne Sonogashira Coupling Salicylaldehyde 5-Bromosalicylaldehyde Coumarin->Salicylaldehyde Knoevenagel Condensation Salicylaldehyde2 5-Bromosalicylaldehyde Phenoxyacetate->Salicylaldehyde2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement, specifically the coumarin-benzofuran ring contraction, offers a robust and high-yielding route to benzofuran-2-carboxylic acids.[6] This pathway leverages readily available 3-halocoumarins, which undergo a base-catalyzed rearrangement. The application of microwave irradiation dramatically accelerates the reaction, reducing synthesis times from hours to minutes.[6]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydroxide or alkoxide ion on the coumarin's ester carbonyl, leading to the fission of the lactone ring. This forms a phenoxide and a vinyl halide moiety. The key step is the subsequent intramolecular nucleophilic attack of the phenoxide onto the vinyl halide carbon, displacing the halide and forming the furan ring. The choice of a strong base like sodium hydroxide is critical for facilitating the initial ring-opening. Ethanol or methanol serves as both a solvent and a reactant in the initial nucleophilic attack.

Experimental Workflow

Caption: Workflow for Perkin rearrangement synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromocoumarin-3-carboxylic acid

  • To a solution of 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) in pyridine (50 mL), add malonic acid (10.4 g, 99.4 mmol) and piperidine (1.0 mL).

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of concentrated HCl (20 mL) and ice (100 g).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate acid.

Step 2: Synthesis of 6-Bromo-3-bromocoumarin

  • Suspend the 6-bromocoumarin-3-carboxylic acid (10.0 g, 36.9 mmol) in acetonitrile (100 mL).

  • Add N-bromosuccinimide (NBS) (7.2 g, 40.6 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.3 g).

  • Heat the mixture at reflux for 2 hours, monitoring by TLC.

  • Cool the reaction, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol to obtain pure 6-bromo-3-bromocoumarin.

Step 3: Microwave-Assisted Perkin Rearrangement

  • In a 10 mL microwave reaction vessel, place 6-bromo-3-bromocoumarin (1.0 g, 3.1 mmol), sodium hydroxide (0.37 g, 9.3 mmol), and ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes, with a target temperature of 80°C.[6]

  • After cooling, transfer the reaction mixture to a beaker and dilute with water (20 mL).

  • Acidify the solution to pH 2 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford this compound.

Parameter Conventional Method Microwave-Assisted Method
Reaction Time ~3 hours5 minutes
Typical Yield 75-85%>90%[6]
Temperature Reflux (~78°C)80°C (controlled)

Pathway 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

Transition-metal catalysis provides a highly efficient and modular route to substituted benzofurans.[7] The Sonogashira coupling, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is particularly powerful.[3][8][9] This pathway involves coupling a suitably substituted dihalophenol with an alkyne precursor to the carboxylic acid, followed by an intramolecular cyclization to construct the furan ring in a domino or one-pot fashion.[7]

Mechanistic Rationale

The catalytic cycle involves two key metals: palladium and copper.[3][10]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond (the more reactive C-I bond is targeted over the C-Br bond).

  • Copper Cycle: Copper(I) iodide acts as a co-catalyst, reacting with the terminal alkyne and base to form a copper acetylide intermediate.[3]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the C-C bond between the aryl group and the alkyne, regenerating the Pd(0) catalyst.

  • Cyclization: The resulting 2-alkynylphenol intermediate undergoes an intramolecular 5-exo-dig cyclization, where the phenolic oxygen attacks the alkyne, often promoted by the same catalyst system or simply by heat, to form the benzofuran ring.

Experimental Workflow

G Dihalophenol 5-Bromo-2-iodophenol Coupling Sonogashira Coupling Dihalophenol->Coupling Alkyne Ethyl Propiolate Alkyne->Coupling Intermediate Ethyl 3-(4-bromo-2-hydroxyphenyl)propiolate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Ester Ethyl 4-bromobenzofuran-2-carboxylate Cyclization->Ester Hydrolysis Saponification Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for Sonogashira coupling pathway.

Detailed Experimental Protocol

Step 1: One-Pot Sonogashira Coupling and Cyclization

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-iodophenol (1.5 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol, 2 mol%), and copper(I) iodide (19 mg, 0.1 mmol, 2 mol%).

  • Add anhydrous triethylamine (10 mL) as the solvent and base.

  • Slowly add ethyl propiolate (0.54 mL, 5.5 mmol) via syringe.

  • Heat the reaction mixture to 80°C and stir for 6 hours. The reaction progression forms the coupled intermediate which often cyclizes in situ.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 4-bromobenzofuran-2-carboxylate.

Step 2: Saponification

  • Dissolve the ethyl ester from the previous step (e.g., 1.2 g, 4.4 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

  • Add sodium hydroxide (0.35 g, 8.8 mmol) and heat the mixture at reflux for 2 hours.

  • Cool the reaction, remove the ethanol under reduced pressure, and dilute with water (20 mL).

  • Acidify to pH 2 with 2M HCl.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Parameter Value Rationale/Reference
Catalyst Pd(PPh₃)₂Cl₂, CuIStandard for Sonogashira coupling.[3][11]
Base Triethylamine (Et₃N)Acts as both base and solvent.
Temperature 80°CPromotes both coupling and cyclization.
Typical Yield 65-80% (over 2 steps)Varies with substrate scope.[8]

Pathway 3: Classical Synthesis via Intramolecular Cyclization

A more traditional and often cost-effective approach involves the Williamson ether synthesis to form a phenoxyacetate intermediate, followed by an intramolecular cyclization. This method avoids expensive transition metal catalysts but may require harsher conditions for the cyclization step.

Mechanistic Rationale

The synthesis begins with the O-alkylation of 5-bromosalicylaldehyde with an ethyl haloacetate. The phenoxide, generated by a base like potassium carbonate, acts as a nucleophile, displacing the halide to form an ether linkage. The subsequent cyclization is typically an intramolecular Claisen condensation or a related base-catalyzed reaction where an enolate formed from the acetate methylene group attacks the aldehyde carbonyl. The resulting intermediate then dehydrates to form the benzofuran ring.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((5-bromo-2-formyl)phenoxy)acetate

  • In a round-bottom flask, dissolve 5-bromosalicylaldehyde (5.0 g, 24.9 mmol) in dry DMF (50 mL).

  • Add anhydrous potassium carbonate (5.2 g, 37.3 mmol) and ethyl chloroacetate (3.2 mL, 29.9 mmol).[12][13]

  • Heat the mixture at 90°C with vigorous stirring for 4 hours.

  • Cool the reaction to room temperature and pour into ice water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude phenoxyacetate, which can be used directly or purified by chromatography.

Step 2: Intramolecular Cyclization and Saponification

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.86 g, 37.3 mmol) in absolute ethanol (50 mL).

  • Add the crude phenoxyacetate from Step 1 dropwise to the sodium ethoxide solution at room temperature.

  • Heat the mixture at reflux for 3 hours to drive the cyclization.

  • Cool the reaction mixture and acidify with 2M HCl to pH 2. This step hydrolyzes the ester in situ.

  • Collect the precipitate, wash thoroughly with water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Comparative Analysis of Pathways

Feature Pathway 1: Perkin Pathway 2: Sonogashira Pathway 3: Classical Cyclization
Speed Excellent (with microwave)Good (one-pot possible)Slow (multi-step, long reflux)
Cost Moderate (NBS, specific coumarin precursors)High (Palladium catalyst)Low (common reagents)
Modularity ModerateExcellent (wide variety of alkynes can be used)Moderate
Conditions High energy (microwave) or long refluxMild to moderate temperaturesModerate to harsh (strong base)
Scalability Good, especially with flow chemistry setupsChallenging due to catalyst cost and removalExcellent
Key Advantage High yields and speedHigh functional group toleranceCost-effective and simple reagents

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. For rapid synthesis and high yields in a research setting, the Microwave-Assisted Perkin Rearrangement is an outstanding choice. For projects requiring high modularity and functional group tolerance, the Palladium-Catalyzed Sonogashira Coupling offers unparalleled flexibility, albeit at a higher cost. Finally, for large-scale and cost-sensitive manufacturing, the Classical Cyclization of a phenoxyacetate intermediate remains a viable and robust method. The selection of the optimal pathway will ultimately depend on the specific project goals, available resources, and desired scale of production.

References

The Emerging Potential of 4-Bromobenzofuran-2-carboxylic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of a specific, yet underexplored, derivative: 4-Bromobenzofuran-2-carboxylic acid. While direct biological data on this compound is limited, its structural features—a halogenated benzofuran core coupled with a carboxylic acid moiety—suggest significant therapeutic potential. This guide will dissect the synthesis of this compound, its notable role as a key intermediate in the development of oncogenic KRAS inhibitors, and its inferred biological activities based on the well-documented properties of structurally related benzofurans. We will delve into postulated mechanisms of action and provide detailed experimental protocols for researchers and drug development professionals to unlock the full potential of this promising molecule.

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a prominent structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] The inherent planarity and electronic properties of the benzofuran ring system allow for diverse interactions with biological macromolecules, making it a "privileged scaffold" in drug design. Derivatives of benzofuran have demonstrated a remarkable range of pharmacological effects, including anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant activities.[1][2]

The biological activity of benzofuran derivatives can be finely tuned by the nature and position of substituents on the bicyclic ring system. The introduction of a carboxylic acid at the 2-position, for instance, often enhances interaction with biological targets through hydrogen bonding and salt bridge formation.[3] Furthermore, the incorporation of halogen atoms, such as bromine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.

This guide focuses on the specific derivative, this compound, a molecule that sits at the intersection of these key structural modifications. While it has been primarily identified as a synthetic intermediate, its intrinsic structural alerts warrant a deeper investigation into its own biological potential.

The Influence of Key Structural Moieties: Bromine and the Carboxylic Acid

The predicted biological activity of this compound is largely inferred from the established roles of its constituent functional groups in similar molecular contexts.

The Role of Bromine in Biological Activity

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic index of a lead compound. The introduction of a bromine atom onto the benzofuran ring can have several profound effects:

  • Increased Lipophilicity: Bromine can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in biological targets, thereby increasing binding affinity and potency.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life in vivo.

  • Modulation of Electronic Properties: Bromine's electron-withdrawing nature can influence the electron density of the benzofuran ring system, affecting its reactivity and interaction with target proteins.

Studies on other brominated benzofurans have demonstrated enhanced cytotoxic activity against various cancer cell lines, suggesting that the 4-bromo substitution could contribute to potent anti-proliferative effects.[4]

The Significance of the 2-Carboxylic Acid Group

The carboxylic acid functional group at the C-2 position is a critical feature that often dictates the biological activity of benzofuran derivatives. Its primary roles include:

  • Target Engagement: The carboxylate can act as a hydrogen bond donor and acceptor, as well as form ionic interactions (salt bridges) with positively charged residues (e.g., lysine, arginine) in the active sites of enzymes and receptors.

  • Improved Solubility: The ionizable nature of the carboxylic acid can improve the aqueous solubility of the compound, which is a crucial parameter for drug development.

  • Scaffold for Derivatization: The carboxylic acid provides a convenient handle for further chemical modification, allowing for the synthesis of a wide array of esters and amides with potentially diverse biological activities.

The combination of the bromine atom and the carboxylic acid group in this compound creates a molecule with a unique physicochemical profile, poised for potent and specific biological interactions.

Synthesis of this compound

The synthesis of benzofuran-2-carboxylic acids is well-established in the literature, with the Perkin rearrangement of 3-halocoumarins being a robust and widely used method.[5][6] This approach can be readily adapted for the synthesis of the 4-bromo derivative.

Synthetic Pathway Overview

The synthesis of this compound can be envisioned as a two-step process starting from a commercially available substituted salicylaldehyde.

Synthesis_Pathway Start 4-Bromosalicylaldehyde Coumarin 6-Bromo-2H-chromen-2-one (6-Bromocoumarin) Start->Coumarin Knoevenagel condensation (e.g., with malonic acid) HaloCoumarin 3,6-Dibromo-2H-chromen-2-one (3,6-Dibromocoumarin) Coumarin->HaloCoumarin Bromination (e.g., with NBS) Target This compound HaloCoumarin->Target Perkin Rearrangement (NaOH, EtOH, Heat)

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3,6-Dibromocoumarin from 6-Bromocoumarin

  • To a solution of 6-bromocoumarin (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3,6-dibromocoumarin.

Step 2: Perkin Rearrangement to this compound

  • Dissolve 3,6-dibromocoumarin (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (3.0-4.0 eq) in water.

  • Heat the mixture to reflux for 2-3 hours. The progress of the rearrangement can be monitored by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Known Biological and Preclinical Relevance: An Intermediate for KRAS Inhibitors

The KRAS protein is a critical signaling molecule, and its mutations are found in a significant percentage of human cancers, including lung, colorectal, and pancreatic cancers. The G12C mutation, in particular, has been a challenging target for drug development. The use of this compound in the synthesis of these inhibitors underscores its value in generating complex molecular architectures designed to interact with this high-value oncology target.

KRAS_Inhibitor_Workflow Intermediate This compound Coupling Amide Coupling (with complex amine) Intermediate->Coupling FinalCompound KRAS G12C Inhibitor Scaffold Coupling->FinalCompound BiologicalTesting In Vitro & In Vivo Evaluation FinalCompound->BiologicalTesting

Caption: Role of this compound in KRAS inhibitor synthesis.

This established role in the synthesis of clinically relevant molecules provides a strong rationale for a more thorough investigation of the intrinsic biological properties of this compound itself.

Postulated Biological Activities and Proposed Experimental Workflows

Based on the extensive literature on substituted benzofurans, we can postulate several potential biological activities for this compound.

Potential Anticancer Activity

The benzofuran scaffold is present in numerous compounds with demonstrated anti-proliferative and cytotoxic effects.[2][12][13][14] The presence of the bromine atom is often associated with enhanced anticancer activity.

Postulated Mechanism of Action: A plausible mechanism of action for benzofuran derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Compound 4-Bromobenzofuran- 2-carboxylic acid Compound->IKK Inhibits Gene Target Gene Transcription (e.g., anti-apoptotic, pro-inflammatory) NFkB_nuc->Gene

Caption: Postulated inhibition of the NF-κB pathway.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: Select a panel of human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MDA-MB-231 - breast) and a non-cancerous control cell line (e.g., HEK293).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the compound for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or SRB assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Representative Cytotoxicity Data for Related Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Benzofuran derivative 12 SiHa (cervical)1.10[12]
Benzofuran derivative 12 HeLa (cervical)1.06[12]
Benzofuran hybrid 13g MCF-7 (breast)1.287[12]
3-Amidobenzofuran 28g MDA-MB-231 (breast)3.01[12]

Note: This table presents data for structurally related compounds to illustrate the potential potency of the benzofuran scaffold.

Potential Antimicrobial Activity

Halogenated heterocyclic compounds are known to possess significant antimicrobial properties. The benzofuran nucleus itself is found in compounds with antibacterial and antifungal activity.

Postulated Mechanism of Action: The mechanism of action for halogenated antimicrobials can be multifaceted, including disruption of the cell membrane, inhibition of essential enzymes, and interference with DNA replication. The lipophilic nature of the brominated benzofuran could facilitate its entry into microbial cells.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microbial Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium.

  • Inoculation: Inoculate the wells of a 96-well plate with a standardized suspension of the microbial strain.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Future Directions and Conclusion

This compound represents a molecule of significant interest for further investigation. Its established utility as a synthetic building block for high-value therapeutic targets, combined with the strong potential for intrinsic biological activity inferred from its structural analogs, makes it a compelling candidate for a dedicated research program.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, proteases, and microbial enzymes.

  • In Vivo Studies: If promising in vitro activity is identified, progressing the compound to in vivo models of cancer or infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the contribution of the bromo and carboxylic acid groups to its activity and to optimize its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the compound exerts its biological effects.

References

The Untapped Potential of 4-Bromobenzofuran-2-carboxylic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzofuran nucleus is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of clinically significant drugs. The strategic introduction of halogen atoms, particularly bromine, has been repeatedly shown to enhance the pharmacological profile of these heterocyles. This guide delves into the untapped potential of a specific, yet under-explored, building block: 4-Bromobenzofuran-2-carboxylic acid . While direct biological data on this isomer is sparse, this document will synthesize existing knowledge from closely related analogues to provide a comprehensive roadmap for its application in modern drug discovery. We will explore its synthesis, propose high-potential therapeutic avenues, and provide detailed experimental protocols to empower researchers to unlock its full potential.

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a prominent feature in numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal starting point for the design of targeted therapies. The carboxylic acid moiety at the 2-position is a particularly valuable functional group, acting as a versatile handle for synthetic elaboration and a potential interaction point with biological targets.[2][3]

The introduction of a bromine atom onto the benzofuran ring system is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. The bromine substituent can influence lipophilicity, metabolic stability, and, most importantly, binding affinity through the formation of halogen bonds.[1] While various bromo-isomers of benzofuran have been investigated, the 4-bromo substitution pattern of the title compound remains a largely unexplored area, representing a significant opportunity for the development of novel therapeutics.

Synthesis and Physicochemical Properties

This compound is a white solid with a molecular weight of 241.04 g/mol .[4] Its chemical structure and key identifiers are provided in the table below.

PropertyValue
Molecular Formula C₉H₅BrO₃
IUPAC Name 4-bromo-1-benzofuran-2-carboxylic acid
CAS Number 1369143-28-1
PubChem CID 67202761

While commercially available from several suppliers, understanding its synthesis is crucial for the preparation of derivatives.[5] A plausible synthetic route can be adapted from the synthesis of similarly substituted benzofurans.[6]

Proposed Synthetic Workflow

A 2-Bromo-6-hydroxybenzaldehyde C Potassium carbonate, Acetone A->C B Ethyl chloroacetate B->C D Intramolecular cyclization C->D Reflux E Ethyl 4-bromobenzofuran-2-carboxylate D->E F NaOH, Ethanol/Water E->F G Hydrolysis F->G Reflux H This compound G->H

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of Ethyl 4-bromobenzofuran-2-carboxylate.

    • To a solution of 2-bromo-6-hydroxybenzaldehyde (1.0 eq) in acetone, add ethyl chloroacetate (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

    • Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-bromobenzofuran-2-carboxylate, which can be purified by column chromatography.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the ethyl 4-bromobenzofuran-2-carboxylate from the previous step in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and reflux the mixture for 2-4 hours.

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to afford this compound.

Potential Therapeutic Applications

Based on the established biological activities of structurally related compounds, we can logically infer several high-potential therapeutic applications for this compound and its derivatives.

Anticancer Agents

The benzofuran scaffold is a common feature in many anticancer agents.[1] Halogenated derivatives, in particular, have shown significant cytotoxic activity against various cancer cell lines.[6] A notable example is the investigation of 5-bromobenzofuran derivatives as inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many hypoxic tumors and linked to cancer cell proliferation and invasion.[7]

Scientific Rationale: The 4-bromo substitution on the benzofuran ring could offer a unique binding profile within the active site of oncogenic proteins, potentially leading to improved potency or a different selectivity profile compared to other isomers. The carboxylic acid at the 2-position can act as a key hydrogen bond donor/acceptor or be derivatized to explore further structure-activity relationships (SAR).

Proposed Research Workflow:

A Synthesis of this compound derivatives B In vitro cytotoxicity screening (e.g., MTT assay) against a panel of cancer cell lines A->B C Identification of lead compounds B->C D Mechanism of action studies (e.g., cell cycle analysis, apoptosis assays) C->D E Target identification and validation (e.g., enzyme inhibition assays, western blotting) C->E D->E F In vivo efficacy studies in xenograft models E->F

Caption: Workflow for evaluating anticancer potential.

Experimental Protocol: In vitro Cytotoxicity (MTT Assay)

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (including this compound and its derivatives) and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

Hypothetical Data Table for Anticancer Screening:

Compound IDR-group at C2-carboxylIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
4-Br-BFC -OHData to be generatedData to be generatedData to be generated
4-Br-BFC-01 -NH(CH₂)₂OHData to be generatedData to be generatedData to be generated
4-Br-BFC-02 -NH(p-Cl-Ph)Data to be generatedData to be generatedData to be generated
Antimicrobial Agents

Benzofuran derivatives have a long history as effective antimicrobial agents.[6] The introduction of halogens into the benzofuran structure has been shown to enhance their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Scientific Rationale: The lipophilicity conferred by the bromo substituent can facilitate the compound's passage through microbial cell membranes. The specific stereoelectronic properties of the 4-bromo isomer may lead to novel interactions with essential microbial enzymes or structural components.

Proposed Research Workflow:

A Synthesis of this compound amide/ester library B Screening for antibacterial and antifungal activity (MIC determination) A->B C Evaluation of cytotoxicity against mammalian cells B->C D Identification of selective antimicrobial leads B->D C->D E Time-kill kinetics and mechanism of action studies D->E

Caption: Workflow for antimicrobial drug discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibitors

The benzofuran-2-carboxylic acid motif has been successfully employed in the design of inhibitors for various enzymes, including Pim-1 kinase, a target in oncology.[8] The carboxylic acid often plays a crucial role in binding to the active site through interactions with key amino acid residues.

Scientific Rationale: The 4-bromo substituent can occupy a hydrophobic pocket within an enzyme's active site, potentially increasing binding affinity and inhibitory potency. The specific position of the bromine atom can influence the orientation of the molecule within the active site, leading to enhanced selectivity for the target enzyme over related enzymes.

Proposed Research Workflow:

A Virtual screening of this compound derivatives against a panel of therapeutic enzyme targets B Synthesis of hit compounds A->B C In vitro enzyme inhibition assays B->C D Determination of IC₅₀ values and mode of inhibition C->D E SAR studies and lead optimization D->E E->C F Co-crystallization studies to elucidate binding mode E->F

Caption: Workflow for the development of enzyme inhibitors.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not yet available, we can extrapolate from general principles observed for related compounds:

  • The Carboxylic Acid: This group is a key interaction point. Esterification or amidation will likely have a profound impact on activity and should be extensively explored.

  • The 4-Bromo Group: Its position may influence the overall conformation of the molecule and its ability to form halogen bonds. Comparing the activity of the 4-bromo isomer with other bromo-isomers (5-, 6-, and 7-bromo) will be crucial for understanding the SAR.

  • Further Substitution: The benzene ring of the benzofuran scaffold offers additional points for modification (positions 5, 6, and 7) to further optimize activity, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic exploration of these structural modifications to build a comprehensive SAR profile for this promising scaffold.

Conclusion

This compound represents a largely untapped resource for medicinal chemists. Its straightforward synthesis and the proven track record of related halogenated benzofurans in various therapeutic areas provide a strong rationale for its investigation. This guide has outlined a clear path forward, providing the foundational knowledge and experimental frameworks necessary to explore its potential as a scaffold for the next generation of anticancer, antimicrobial, and enzyme-inhibiting drugs. It is our hope that this document will catalyze new research efforts and unlock the full therapeutic potential of this promising molecule.

References

The Versatile Virtuoso: 4-Bromobenzofuran-2-carboxylic Acid as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Among the vast array of functionalized benzofurans, 4-Bromobenzofuran-2-carboxylic acid has emerged as a particularly versatile and powerful building block for organic synthesis. Its strategic placement of a carboxylic acid and a bromine atom on the benzofuran core provides two orthogonal handles for a diverse range of chemical transformations. The carboxylic acid at the 2-position serves as a versatile anchor for the introduction of various functionalities through amide bond formation and esterification, while the bromine atom at the 4-position is an ideal electrophilic partner for a multitude of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in the construction of complex molecular architectures relevant to drug discovery and materials science.

Introduction: The Strategic Advantage of the this compound Scaffold

The unique arrangement of functional groups in this compound underpins its utility as a superior building block. The benzofuran core itself imparts favorable physicochemical properties and is a recognized pharmacophore in many biologically active molecules.[1]

  • The 2-Carboxylic Acid Moiety: This functional group provides a robust site for derivatization. It can be readily converted into amides, esters, and other carbonyl derivatives, allowing for the facile introduction of diverse side chains and the modulation of a molecule's pharmacokinetic and pharmacodynamic properties.

  • The 4-Bromo Substituent: The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation. Its position on the benzene ring of the benzofuran scaffold makes it amenable to a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This enables the introduction of aryl, heteroaryl, vinyl, and amino substituents, dramatically expanding the accessible chemical space.

The combination of these two functionalities in a single, stable molecule allows for a modular and convergent approach to the synthesis of complex target molecules.

Synthesis of this compound

A reliable and scalable synthesis of the title compound is crucial for its widespread application. One of the most effective methods for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[4][5][6] This reaction proceeds via a base-catalyzed ring contraction of a 3-halocoumarin to afford the corresponding benzofuran-2-carboxylic acid.

The synthesis of this compound can be envisioned through a two-step sequence starting from a readily available 6-bromocoumarin. The first step involves the bromination of the coumarin at the 3-position, followed by the Perkin rearrangement.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Perkin Rearrangement

This protocol is adapted from general procedures for the Perkin rearrangement.[4][5] Optimization may be required for this specific substrate.

Step 1: Synthesis of 3,6-Dibromocoumarin

  • To a solution of 6-bromocoumarin (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq).

  • The reaction mixture can be heated using conventional heating or microwave irradiation to expedite the reaction.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the precipitate by vacuum filtration and wash with a cold solvent to afford the crude 3,6-dibromocoumarin.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 3,6-dibromocoumarin (1.0 eq) in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (e.g., 2-3 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Microwave heating can also be employed to significantly reduce the reaction time.[4]

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

The Synthetic Utility of this compound

The true power of this compound lies in its ability to serve as a versatile scaffold for the construction of a diverse library of compounds. The following sections detail its application in several key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Caption: Key cross-coupling reactions of the title compound.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[7] This reaction is particularly useful for synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura couplings of aryl bromides.[8][9][10]

  • To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water, add a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer to precipitate the product.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandEfficient for C-C bond formation.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the organoboron species.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OPromotes solubility of both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient energy for the catalytic cycle to proceed.

The Heck reaction facilitates the coupling of an aryl halide with an alkene, providing a direct route to substituted alkenes.[11]

Protocol: Heck Reaction with n-Butyl Acrylate

This protocol is adapted from general procedures for Heck reactions.[12][13]

  • In a sealed tube, combine this compound (1.0 eq), n-butyl acrylate (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like PPh₃ or P(o-tol)₃ (4-10 mol%), and a base, typically a tertiary amine like Et₃N (2.0-3.0 eq), in a suitable solvent such as DMF or acetonitrile.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium source.
Ligand PPh₃, P(o-tol)₃Stabilizes the palladium catalyst and modulates its reactivity.
Base Et₃N, DIPEANeutralizes the HX generated during the reaction.
Solvent DMF, AcetonitrilePolar aprotic solvents that facilitate the reaction.
Temperature 80 - 120 °CNecessary to drive the catalytic cycle.

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[14][15] This reaction is instrumental in the synthesis of anilines and their derivatives.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is based on general procedures for Buchwald-Hartwig amination.[16][17][18][19][20]

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base such as NaOt-Bu or K₃PO₄ (1.5-2.0 eq).

  • Add a dry, degassed solvent like toluene or dioxane, followed by the amine (e.g., morpholine, 1.2 eq).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product via column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Effective palladium sources for C-N coupling.
Ligand XPhos, BINAPBulky, electron-rich phosphine ligands are crucial for this transformation.
Base NaOt-Bu, K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80 - 110 °CDrives the reaction to completion.
Derivatization of the Carboxylic Acid

The carboxylic acid at the 2-position is a versatile handle for introducing a wide range of functionalities, most commonly through the formation of amides and esters.

Caption: Common derivatizations of the carboxylic acid moiety.

Amide bond formation is one of the most important reactions in medicinal chemistry.[1] The carboxylic acid of the title compound can be coupled with a wide variety of amines using standard peptide coupling reagents.

Protocol: Amide Coupling with Benzylamine using EDC/HOBt

This is a widely used and reliable method for amide bond formation.[21][22]

  • To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and benzylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

  • Add a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by flash chromatography or recrystallization.[1]

ReagentRoleRationale
EDC Coupling AgentActivates the carboxylic acid to form a reactive O-acylisourea intermediate.
HOBt AdditiveSuppresses racemization and improves reaction efficiency by forming a more stable active ester.
DIPEA BaseNeutralizes the acidic byproducts and maintains a basic environment for the reaction.
Solvent DMF, DCMAnhydrous aprotic solvents that are good for solubilizing the reactants.

Esterification is another fundamental transformation of carboxylic acids, often used to modify the solubility and bioavailability of a compound. The Fischer esterification is a classic method for this purpose.[11]

Protocol: Fischer Esterification with Methanol

This is a straightforward and cost-effective method for synthesizing methyl esters.[4][5][11]

  • Dissolve this compound (1.0 eq) in a large excess of methanol, which acts as both the reactant and the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired methyl ester.

  • Purify by column chromatography if necessary.

Applications in Drug Discovery and Materials Science

The derivatives of this compound have shown significant potential in various fields.

  • Medicinal Chemistry: The benzofuran scaffold is a key component in many biologically active compounds with a wide range of therapeutic properties, including anticancer, antifungal, and anti-inflammatory activities.[1] The ability to readily diversify the this compound core through the reactions described above makes it an invaluable tool in the synthesis of novel drug candidates. For instance, derivatives of benzofuran-2-carboxylic acid have been investigated as inhibitors of various enzymes and as anticancer agents.[23]

  • Materials Science: The extended π-systems that can be generated via cross-coupling reactions on the 4-position make these derivatives interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid functionality can be used to tune the solubility and processing characteristics of these materials or to anchor them to surfaces.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategically positioned functional groups provide orthogonal handles for a wide range of synthetic transformations, including palladium-catalyzed cross-coupling reactions and derivatization of the carboxylic acid. The methodologies and protocols outlined in this guide demonstrate the power of this building block to enable the efficient and modular synthesis of complex molecules with significant potential in drug discovery and materials science. As the demand for novel and diverse chemical entities continues to grow, the importance of versatile building blocks like this compound will only increase.

References

The Alchemist's Guide to 4-Bromobenzofuran-2-carboxylic acid: A Comprehensive Technical Manual on Safe Handling, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, this guide provides an in-depth exploration of 4-Bromobenzofuran-2-carboxylic acid. Moving beyond a mere recitation of facts, this document delves into the causality behind its handling protocols, the intricacies of its chemical behavior, and its burgeoning potential in the pharmaceutical landscape.

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a bromine atom at the 4-position of the benzofuran-2-carboxylic acid core imparts unique physicochemical properties, offering a versatile handle for further chemical modification and influencing biological activity. This guide serves as a comprehensive resource for navigating the safe and effective use of this valuable synthetic intermediate.

Section 1: Prudent Stewardship - Safety and Handling Protocols

The responsible handling of any chemical reagent is paramount to ensuring a safe and productive research environment. While this compound is not acutely toxic, adherence to established safety protocols is non-negotiable.

Hazard Identification and Mitigation

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Table 1: GHS Hazard and Precautionary Statements for this compound [3][4]

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Acute Toxicity, Dermal (Category 4)GHS07WarningH312: Harmful in contact with skinP280, P302+P352, P312, P362+P364
Acute Toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaledP261, P271, P304+P340, P312
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritationP280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405
Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a well-ventilated laboratory environment. All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]

Diagram 1: Hierarchy of Controls for Handling this compound

G cluster_0 Most Effective cluster_1 More Effective cluster_2 Less Effective Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: A visual representation of the hierarchy of safety controls.

A comprehensive PPE ensemble is mandatory when handling this compound. This includes:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are essential. A face shield should be worn if there is a risk of splashing.[3]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]

  • Respiratory Protection: For weighing and handling the solid, an N95 (US) or equivalent dust mask is required. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.

First Aid Measures: A Proactive Approach

In the event of accidental exposure, immediate and appropriate action is critical.

Table 2: First Aid Procedures for this compound Exposure [3]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.

Section 2: The Art of Creation - Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the bromination of a suitable benzofuran precursor.

A Plausible Synthetic Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the bromination of benzofuran derivatives.[5][6]

Diagram 2: Synthetic Workflow for this compound

G Start Benzofuran-2-carboxylic acid Step1 Dissolution in Acetic Acid Start->Step1 Step2 Addition of Bromine Solution Step1->Step2 Step3 Reaction Stirring Step2->Step3 Step4 Work-up and Extraction Step3->Step4 Step5 Purification by Recrystallization Step4->Step5 End This compound Step5->End

Caption: A streamlined workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, dissolve benzofuran-2-carboxylic acid (1 equivalent) in glacial acetic acid.

  • Bromine Addition: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the stirred solution of the benzofuran derivative at room temperature. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate out of the solution.

  • Extraction: If an oily residue is obtained, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Understanding the Reactivity

The benzofuran ring system is generally electron-rich and susceptible to electrophilic substitution.[7] The bromine atom at the 4-position is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives, further expanding the synthetic utility of this building block.[1]

Section 3: The Frontier of Discovery - Applications in Research and Drug Development

The unique structural features of this compound make it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5]

The presence of the bromine atom can enhance biological activity through several mechanisms, including:

  • Increased Lipophilicity: The bromine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.

  • Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

Derivatives of this compound are being explored as potential inhibitors of various enzymes and receptors implicated in disease. For example, benzofuran-based carboxylic acids have been investigated as inhibitors of carbonic anhydrases, which are involved in the progression of some cancers.[8]

Section 4: Analytical Characterization

The identity and purity of this compound and its derivatives can be confirmed using a variety of analytical techniques.

Table 3: Analytical Methods for the Characterization of this compound

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.[9]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[9]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-Br bond.[9]
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the compound and to separate it from impurities.[10]
Elemental Analysis Determines the elemental composition of the compound, providing an empirical formula.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. A thorough understanding of its safety and handling requirements is essential for its responsible use in the laboratory. The synthetic protocols and reactivity profile outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. As the quest for new and effective therapeutics continues, the strategic application of functionalized scaffolds like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

Methodological & Application

Application Note & Protocol: Synthesis and Anticancer Screening of 4-Bromobenzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzofuran scaffold is a privileged heterocyclic motif frequently found in compounds with significant biological activities, including anticancer properties. This document provides a detailed guide on the synthesis of 4-Bromobenzofuran-2-carboxylic acid and its subsequent derivatization to generate a library of compounds for anticancer screening. We will delve into the rationale behind the synthetic strategies, provide step-by-step protocols for synthesis and purification, and outline methodologies for evaluating the cytotoxic potential of these novel derivatives against various cancer cell lines.

Introduction: The Therapeutic Potential of Benzofurans

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include antifungal, anti-inflammatory, and, most notably, anticancer properties. The planar structure of the benzofuran ring system allows it to intercalate with DNA or interact with the active sites of various enzymes, making it a versatile scaffold for the design of novel therapeutic agents. The introduction of a bromine atom at the 4-position of the benzofuran ring can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. Furthermore, the carboxylic acid group at the 2-position serves as a convenient handle for further chemical modifications, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Strategy and Rationale

The synthesis of this compound derivatives commences with the construction of the core benzofuran ring, followed by functionalization of the carboxylic acid moiety. A common and effective method for the synthesis of the benzofuran ring is the Perkin rearrangement, which involves the reaction of a salicylaldehyde with an α-haloester. In our case, we will utilize 2-bromo-5-hydroxybenzaldehyde as the starting material.

Diagram: Synthetic Workflow

G A Starting Material: 2-Bromo-5-hydroxybenzaldehyde B Perkin Rearrangement: Reaction with Diethyl bromomalonate A->B C Intermediate: Diethyl 4-bromobenzofuran-2,3-dicarboxylate B->C D Hydrolysis and Decarboxylation C->D E Core Compound: This compound D->E F Amide Coupling Reactions: (e.g., with various amines) E->F G Esterification Reactions: (e.g., with various alcohols) E->G H Library of Derivatives: Amides and Esters F->H G->H I Anticancer Screening: (e.g., MTT Assay) H->I

Caption: Synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of the core compound, this compound, which serves as the precursor for all subsequent derivatives.

Materials:

  • 2-Bromo-5-hydroxybenzaldehyde

  • Diethyl bromomalonate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

  • Addition of Reagent: Slowly add diethyl bromomalonate (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude diethyl 4-bromobenzofuran-2,3-dicarboxylate. Purify the crude product by column chromatography.

  • Hydrolysis and Decarboxylation: Dissolve the purified intermediate in a mixture of EtOH and 10% aqueous NaOH solution. Reflux the mixture for 4 hours.

  • Acidification: After cooling, acidify the reaction mixture with concentrated HCl to pH 2-3.

  • Isolation of Product: The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield this compound.

Synthesis of 4-Bromobenzofuran-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add SOCl₂ (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2 hours.

  • Removal of Excess Reagent: Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.2 eq) and Et₃N (2.0 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.

Anticancer Screening Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Expected Results and Data Presentation

The synthesized derivatives are expected to exhibit varying degrees of cytotoxicity against the tested cancer cell lines. The data should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Anticancer Activity (IC₅₀ in µM) of this compound Derivatives

Compound IDDerivative TypeR GroupMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
BF-Br-01 AmidePhenyl15.2 ± 1.822.5 ± 2.118.9 ± 1.5
BF-Br-02 AmideBenzyl10.8 ± 1.215.1 ± 1.612.4 ± 1.1
BF-Br-03 EsterMethyl35.4 ± 3.145.2 ± 4.040.7 ± 3.5
BF-Br-04 EsterEthyl28.9 ± 2.538.6 ± 3.333.1 ± 2.8
Doxorubicin Positive Control-0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This application note provides a comprehensive guide for the synthesis and anticancer evaluation of novel this compound derivatives. The presented protocols are robust and can be adapted for the generation of a wide array of compounds. The preliminary data suggests that the amide derivatives, particularly the N-benzyl substituted compound (BF-Br-02), exhibit promising cytotoxic activity. Future work should focus on expanding the library of derivatives to establish a more detailed SAR. Further mechanistic studies, such as apoptosis assays and cell cycle analysis, should be conducted on the most potent compounds to elucidate their mode of action.

using 4-Bromobenzofuran-2-carboxylic acid in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of 4-Bromobenzofuran-2-carboxylic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, designed for researchers and drug development professionals.

Introduction: The Strategic Value of Benzofuran Scaffolds

The benzofuran motif is a privileged heterocyclic structure ubiquitous in medicinal chemistry and natural products, exhibiting a wide range of biological activities.[1][2] The ability to functionalize this core scaffold is paramount for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds.[3][4]

This guide focuses on a key building block, This compound , and its application in Suzuki-Miyaura coupling. This substrate is particularly valuable as it allows for the introduction of diverse aryl or heteroaryl substituents at the 4-position, while the 2-carboxylic acid group serves as a versatile handle for further elaboration, such as amide bond formation. Understanding the nuances of this reaction, from mechanistic principles to practical execution, is critical for its successful implementation in complex molecule synthesis.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex, palladium-catalyzed process that proceeds through a well-established catalytic cycle.[3][5] A thorough understanding of this mechanism is essential for rational troubleshooting and optimization. The cycle is generally accepted to involve three key steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The efficiency of this step is often rate-limiting and can be significantly enhanced by the choice of phosphine ligand.[6][7]

  • Transmetalation : This is the crucial step where the organic moiety from the organoboron reagent is transferred to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9] The halide or another ligand on the Pd(II) complex is displaced, bringing both organic partners onto the same metal center.[4]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple to form the new carbon-carbon bond, yielding the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[5][6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)L₂-Br pd0->pd_oxidative pd_transmetal Ar-Pd(II)L₂-Ar' pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 product Coupled Product (Ar-Ar') pd_transmetal->product Reductive Elimination aryl_halide 4-Bromobenzofuran- 2-carboxylic acid (Ar-Br) aryl_halide->pd_oxidative Oxidative Addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->pd_transmetal

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Strategic Considerations for Coupling with this compound

The structure of this substrate presents specific challenges and opportunities that must be addressed for successful coupling.

  • The Carboxylic Acid Moiety : The acidic proton of the carboxylic acid will readily react with the base used in the reaction. Therefore, at least two equivalents of base are required: one to deprotonate the carboxylic acid and at least one to facilitate the catalytic cycle.[9] Fortunately, the resulting carboxylate is generally compatible with the reaction conditions and does not require a protecting group, which improves atom economy.[10] Its increased polarity may even enhance solubility in common biphasic solvent systems.

  • Catalyst and Ligand Selection : Heteroaryl bromides can be challenging substrates. The use of bulky, electron-rich phosphine ligands is highly recommended to accelerate both the oxidative addition and reductive elimination steps.[11] Ligands from the Buchwald family, such as SPhos or XPhos, are excellent starting points.[7][12] Pre-catalysts that readily generate the active Pd(0) species are also preferred.[13]

  • Risk of Protodeboronation : An undesired side reaction is the hydrolysis of the boronic acid coupling partner to the corresponding arene, a process known as protodeboronation.[14] This can be exacerbated by high temperatures or certain base/ligand combinations. Careful selection of reaction conditions is key to minimizing this pathway.

Optimized Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

ParameterRecommended ConditionRationale & Key Insights
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Precursors that are reduced in situ to the active Pd(0) catalyst.[8]
Ligand SPhos, XPhos, or other bulky, electron-rich monophosphine ligands.Accelerates the rate-limiting oxidative addition and final reductive elimination steps, crucial for heteroaryl halides.[7][11]
Catalyst Loading 1-5 mol %Sufficient for most transformations. Lower loadings may be possible with highly active catalyst systems.[15]
Base K₃PO₄ or Cs₂CO₃ (≥ 2.5 equivalents)Strong, non-nucleophilic bases are effective. At least 2 equivalents are mandatory to neutralize the carboxylic acid and drive the catalytic cycle.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation.[16]
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)Biphasic systems effectively dissolve the organic substrates and the inorganic base, facilitating interaction at the interface.[17]
Temperature 80 - 110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting excessive side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[17]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium compounds and organic solvents are hazardous and should be handled with care.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol provides a robust, general procedure for coupling this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol %)

  • SPhos (4 mol %)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and carefully acidify to pH ~2-3 with 1 M HCl. This crucial step protonates the carboxylic acid product, rendering it soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[18]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[5]

Workflow cluster_workflow Experimental Workflow setup 1. Add Reactants & Base to Flame-Dried Flask inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvents catalyst->solvent react 5. Heat at 80-110 °C (Monitor by TLC/LCMS) solvent->react workup 6. Cool, Dilute & Acidify (Crucial for Product Isolation) react->workup extract 7. Extract with Organic Solvent workup->extract purify 8. Dry, Concentrate & Purify (Chromatography) extract->purify

Figure 2: Step-by-step experimental workflow for Suzuki coupling.
Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage for rapid library synthesis.[19]

Procedure:

  • Setup: In a dedicated microwave reaction vessel equipped with a stir bar, combine the reagents as described in Protocol 1 (steps 1 and 3).

  • Solvent: Add the degassed solvent system.

  • Sealing: Securely cap the vessel.

  • Microwave Reaction: Place the vessel in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for 15-45 minutes.

  • Workup and Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1 (steps 6-9).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; insufficient degassing (O₂ present); impure reagents or solvents.Use a fresh bottle of catalyst/ligand. Ensure thorough degassing of solvents. Use anhydrous, finely powdered base.[17]
Protodeboronation Reaction temperature is too high; base is too harsh; water content is not optimal.Reduce reaction temperature. Consider a milder base if possible. Screen different solvent/water ratios.[13][14]
Homocoupling of Boronic Acid Presence of oxygen; catalyst system promotes homocoupling.Improve degassing technique. Screen alternative ligands that may suppress this side reaction.[13]
Dehalogenation of Starting Material Catalyst system is unsuitable; impurities in the reaction.Try a different ligand or palladium source. Ensure starting materials are pure.
Difficult Purification Residual boronic acid or byproducts.During workup, a wash with a dilute base (e.g., 1 M NaOH) before the acidification step can help remove unreacted boronic acid.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing functionalized benzofuran derivatives. Success hinges on a solid understanding of the reaction mechanism and careful attention to key experimental parameters. By selecting an appropriate catalyst system with bulky, electron-rich ligands, ensuring an inert atmosphere, and using a sufficient quantity of a suitable base, researchers can reliably access a diverse range of valuable compounds for drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the practical application of this powerful transformation.

References

Application Note: A Comprehensive Protocol for the Synthesis of Amides from 4-Bromobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of amide derivatives from 4-Bromobenzofuran-2-carboxylic acid, a critical scaffold in medicinal chemistry. We will explore the underlying chemical principles of amide bond formation, present robust, step-by-step protocols using common coupling reagents, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for generating novel benzofuran-based amide libraries.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have demonstrated potent anti-inflammatory, antimicrobial, anticancer, and antiviral properties, making it a focal point for drug design and development.[3][4] In particular, benzofuran-2-carboxamides are of significant interest, as the amide bond provides a versatile linkage point for introducing diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR).[4]

This compound serves as an exceptionally useful starting material. The carboxylic acid moiety is primed for amide coupling, while the bromine atom at the 4-position offers a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage diversification of complex molecules. This application note details a validated protocol for the crucial first step: the efficient and reliable formation of the amide bond.

The Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally unfavorable. Amines are basic and readily deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[5][6][7] To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity, making it susceptible to nucleophilic attack by the amine.

The most prevalent strategy in modern synthetic chemistry is the use of coupling reagents . These reagents convert the carboxylic acid's hydroxyl group into a better leaving group.[8] This process typically occurs in one of two ways:

  • Carbodiimide-Mediated Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][8] This intermediate is then readily attacked by the amine to form the desired amide. The byproducts of these reagents (water-soluble urea for EDC, insoluble urea for DCC) dictate the choice of workup procedure.[9][10] To improve efficiency and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[10][11]

  • Conversion to Acyl Halides: A more traditional method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents such as oxalyl chloride or thionyl chloride.[8][12] The resulting acyl chloride reacts rapidly with an amine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[8]

This guide will focus on the carbodiimide-mediated approach due to its mild reaction conditions, broad functional group tolerance, and operational simplicity.

Experimental Protocols

Protocol 1: General Amide Synthesis via EDC/HOBt Coupling

This protocol describes a robust and widely applicable method for coupling this compound with a primary or secondary amine.

Materials & Equipment:

  • This compound

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stir bar, magnetic stirrer

  • Ice bath

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution. Stir for 5-10 minutes to ensure complete dissolution.

  • Cooling: Place the flask in an ice bath and cool the reaction mixture to 0 °C.

  • Base Addition: Slowly add DIPEA (2.5 eq) to the cooled mixture. The base is crucial for neutralizing the hydrochloride salt of EDC and maintaining a basic environment for the amine nucleophile.

  • Activation: Add EDC.HCl (1.5 eq) portion-wise over 5 minutes. Adding the coupling reagent last and in portions helps to control any potential exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[13] The acidic wash removes excess base, while the basic wash removes unreacted HOBt and carboxylic acid.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure amide.[14] For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an effective alternative.[15]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact reaction time and yield, especially for challenging substrates. The table below provides a comparative overview of common reagents for the synthesis of a model compound, N-benzyl-4-bromobenzofuran-2-carboxamide.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Key Considerations
EDC HOBtDIPEADMF12-1885-95Cost-effective standard. Water-soluble urea byproduct simplifies purification.[9]
HATU NoneDIPEADMF1-3>95Highly efficient and fast-acting, ideal for sterically hindered substrates.[8][9]
T3P® NonePyridineEtOAc2-690-97Versatile and safe; byproducts are water-soluble.[9]
DCC HOBtDIPEADCM10-1680-90Insoluble DCU byproduct requires filtration but avoids aqueous workup issues.[5][10]

Visualization of Workflow and Mechanism

A clear understanding of the experimental sequence and underlying chemical transformations is essential for successful execution and troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: This compound Amine, HOBt, DIPEA, EDC.HCl B Dissolve Acid, Amine, HOBt in Anhydrous Solvent A->B C Cool to 0 °C (Ice Bath) B->C D Add DIPEA (Base) C->D E Add EDC.HCl (Activator) D->E F Stir at Room Temp (12-18 h) E->F G Quench & Extract with Ethyl Acetate F->G H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Dry, Filter & Concentrate H->I J Purify via Column Chromatography I->J K Characterize Pure Amide (NMR, MS, etc.) J->K

Caption: High-level workflow for the synthesis of benzofuran amides.

G RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester (Less Reactive, More Stable) O_Acyl->HOBt_Ester + HOBt (Suppresses Side Reactions) Urea Urea Byproduct O_Acyl->Urea HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Amide Final Amide (R-CONH-R') HOBt_Ester->Amide + Amine (R'-NH2) (Nucleophilic Attack) Amine Amine (R'-NH2) Amine->Amide

References

Leveraging 4-Bromobenzofuran-2-carboxylic Acid as a Core Scaffold for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzofuran Scaffold in Modern Medicinal Chemistry

The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Its rigid, planar structure and potential for diverse functionalization make it an attractive scaffold for designing molecules that can interact with biological targets, particularly enzymes.[3] Benzofuran derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2][3]

Among the various benzofuran building blocks, 4-Bromobenzofuran-2-carboxylic acid stands out as a particularly versatile intermediate. The carboxylic acid group at the 2-position provides a convenient handle for derivatization, most commonly through amide bond formation, to introduce diverse chemical moieties that can interact with specific pockets of an enzyme's active site.[4][5] The bromine atom at the 4-position offers a site for further modification via cross-coupling reactions or can be utilized to modulate the compound's electronic properties and steric profile, which can be crucial for enhancing potency and selectivity.[6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound and its subsequent elaboration into a representative enzyme inhibitor. Furthermore, we present a standardized protocol for evaluating the inhibitory activity of the synthesized compounds using an in vitro spectrophotometric assay.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of benzofuran-2-carboxylic acids can be achieved through several methods.[7][8] A robust and efficient approach is the Perkin rearrangement (coumarin-benzofuran ring contraction) of a 3-halocoumarin precursor in the presence of a base.[9] This method involves an initial base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide to form the benzofuran ring.[9]

Protocol 1: Synthesis via Perkin Rearrangement

This protocol outlines the synthesis of this compound from the corresponding 3,7-dibromocoumarin. The rationale for this two-step approach is the reliable synthesis of the coumarin precursor followed by a high-yielding rearrangement.

Step 1: Synthesis of 3,7-Dibromocoumarin (Precursor)

  • To a solution of 7-bromocoumarin (1.0 equiv) in acetonitrile in a microwave-safe vessel, add N-bromosuccinimide (NBS) (1.5 equiv).

  • Seal the vessel and subject it to microwave irradiation at 250W for 5-10 minutes at 80°C. The use of microwave irradiation dramatically reduces reaction time compared to conventional heating.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 CH₂Cl₂:EtOAc).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold acetonitrile.

  • Recrystallize the crude product from a suitable solvent system (e.g., CH₂Cl₂/MeOH) to yield pure 3,7-dibromocoumarin.

Step 2: Synthesis of this compound

  • Add 3,7-dibromocoumarin (1.0 equiv) to a microwave-safe vessel.

  • Add ethanol (approx. 0.1 M solution) and sodium hydroxide (3.0 equiv).

  • Seal the vessel and subject it to microwave irradiation at 300W for 5 minutes at approximately 80°C with stirring.[9]

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture on a rotary evaporator to remove the ethanol.

  • Dissolve the resulting crude solid in a minimum volume of water.

  • Acidify the aqueous solution to a pH of ~2 using 2M HCl. This will precipitate the carboxylic acid product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity.

Synthesis Workflow Diagram

Synthesis_Workflow A 7-Bromocoumarin + NBS B Microwave Irradiation (Acetonitrile, 80°C) A->B Step 1: Precursor Synthesis C 3,7-Dibromocoumarin B->C D NaOH, Ethanol Microwave Irradiation (80°C) C->D Step 2: Perkin Rearrangement E Crude Product Mixture D->E F Acidification (HCl) E->F Workup G This compound F->G H Purification & Analysis (Filtration, Drying, NMR, HRMS) G->H Assay_Workflow cluster_1 Analysis Steps A Prepare Reagents: - Serial Dilutions of Inhibitor - Enzyme Solution - Substrate Solution B Dispense into 96-Well Plate: 1. Buffer 2. Inhibitor/Controls 3. Enzyme A->B C Pre-incubate Plate (e.g., 25°C for 15 min) B->C Allow Inhibitor Binding D Initiate Reaction: Add Substrate C->D E Kinetic Read: Monitor Absorbance vs. Time in Plate Reader D->E Measure Reaction F Data Analysis E->F G Calculate Initial Rates F->G H Normalize to Controls (% Inhibition) I Plot Dose-Response Curve & Determine IC50

References

experimental procedure for the bromination of benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-BZFU-BR01

Abstract

This application note provides a comprehensive, field-tested protocol for the electrophilic bromination of benzofuran-2-carboxylic acid. Benzofuran derivatives are crucial scaffolds in medicinal chemistry and drug development.[1] This guide details a reliable procedure for the synthesis of 5-bromobenzofuran-2-carboxylic acid, a key intermediate for further functionalization. We emphasize the mechanistic rationale behind the procedural steps, stringent safety mandates, and robust analytical methods for product validation. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, ensuring reproducibility and high-purity outcomes.

Introduction & Mechanistic Overview

Benzofuran and its derivatives are privileged heterocyclic motifs found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antifungal, anticancer, and antiarrhythmic properties.[1][2][3][4] The functionalization of the benzofuran core is therefore of significant interest to the scientific community.

The procedure described herein focuses on the electrophilic aromatic substitution (EAS) of benzofuran-2-carboxylic acid. The benzofuran ring system is generally susceptible to electrophilic attack due to the electron-donating nature of the heterocyclic oxygen atom. However, the reaction's regioselectivity is governed by the electronic properties of the existing substituents. The carboxylic acid group at the C2 position is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack. Consequently, the electrophile (Br⁺) is directed to the electron-rich benzene moiety. The bromination is anticipated to occur preferentially at the C5 position, which is para to the ring-fusion carbon (C7a) and meta to the deactivating C3a carbon, leading to the formation of 5-bromobenzofuran-2-carboxylic acid.

The mechanism proceeds via the generation of a bromine electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex.[5] Subsequent deprotonation re-establishes aromaticity, yielding the final brominated product.[5]

Health & Safety Mandates

This protocol involves hazardous materials that require strict adherence to safety procedures.

Chemical Hazards:

  • Bromine (Br₂): Acutely toxic, a strong oxidizing agent, and causes severe skin burns and eye damage.[6][7] Inhalation can be fatal.[6] All handling must be performed in a certified chemical fume hood.

  • Glacial Acetic Acid (CH₃COOH): Corrosive and flammable.[8] Causes severe skin burns and eye damage.[8] Its vapors are irritating to the respiratory system.

Required Personal Protective Equipment (PPE):

  • Nitrile gloves (double-gloving is recommended).

  • Chemical splash goggles and a full-face shield.

  • Flame-resistant laboratory coat.

  • Closed-toe shoes.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.

  • Spill: Neutralize spills of acetic acid with sodium bicarbonate. For bromine spills, use a commercial spill kit or an appropriate absorbent material. Ensure the area is well-ventilated and evacuate non-essential personnel.

Protocol & Workflow

This protocol is optimized for the synthesis of 5-bromobenzofuran-2-carboxylic acid.

Materials & Reagents
Reagent/MaterialGradeSupplierMolar Mass ( g/mol )QuantityMoles (mmol)
Benzofuran-2-carboxylic acid≥98%Sigma-Aldrich162.141.62 g10.0
Bromine≥99.5%Sigma-Aldrich159.810.54 mL (1.68 g)10.5
Glacial Acetic AcidACS GradeFisher Scientific60.0530 mL-
Sodium ThiosulfateACS GradeVWR158.11As needed-
Sodium BicarbonateACS GradeVWR84.01As needed-
Ethyl AcetateACS GradeFisher Scientific88.11100 mL-
HexanesACS GradeFisher Scientific-100 mL-
Deionized Water--18.02200 mL-
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich120.37As needed-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • 50 mL dropping funnel

  • Condenser

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for purification (beakers, Erlenmeyer flasks)

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a certified chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar. Add benzofuran-2-carboxylic acid (1.62 g, 10.0 mmol) and glacial acetic acid (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Bromine Solution Preparation: In a separate beaker, carefully add bromine (0.54 mL, 10.5 mmol) to glacial acetic acid (10 mL). Caution: This should be done slowly in the fume hood.

  • Reactant Addition: Transfer the bromine-acetic acid solution to a dropping funnel and attach it to the round-bottom flask. Place the flask in an ice bath to control the initial exothermic reaction. Add the bromine solution dropwise to the stirred solution of benzofuran-2-carboxylic acid over 30-45 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid as the mobile phase).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Work-up: A precipitate should form. If any residual bromine color persists, add a saturated solution of sodium thiosulfate dropwise until the orange/brown color disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove residual acetic acid and salts.

  • Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass and dry under vacuum to a constant weight.

Purification Protocol (Recrystallization)
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water or acetic acid/water) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization & Validation

The identity and purity of the final product, 5-bromobenzofuran-2-carboxylic acid, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR Spectroscopy: Confirm the substitution pattern. Expect to see the disappearance of one aromatic proton signal and shifts in the remaining aromatic protons.

  • ¹³C NMR Spectroscopy: Confirm the presence of the correct number of carbon signals and the C-Br bond.

  • Mass Spectrometry (MS): Verify the molecular weight of the product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum, with peaks at M and M+2.

Expected Results & Troubleshooting

ParameterExpected Result
Product 5-bromobenzofuran-2-carboxylic acid
Appearance Off-white to pale yellow solid
Yield 70-85%
Purity (post-purification) >95% (by NMR)
Molecular Formula C₉H₅BrO₃
Molecular Weight 241.04 g/mol

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient reaction time; Deactivated bromine.Allow the reaction to stir for a longer period (up to 48 hours). Use a fresh bottle of bromine.
Formation of Multiple Products Reaction temperature too high; Over-bromination.Maintain the reaction at room temperature. Use a slight excess (1.05 eq) of bromine, not more. Purify carefully using column chromatography if recrystallization is insufficient.[9][10]
Product is an Oil or Gummy Solid Impurities present; Incomplete drying.Purify by column chromatography on silica gel.[10] Ensure the product is thoroughly dried under vacuum.
Low Yield Incomplete precipitation during work-up; Product loss during transfers or purification.Ensure the aqueous solution is sufficiently cold during precipitation. If the product has some water solubility, perform an extraction with ethyl acetate. Be meticulous during transfers and recrystallization.

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product characterization.

Bromination_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start 1. Dissolve Benzofuran-2-carboxylic Acid in Acetic Acid add_br2 2. Dropwise Addition of Br2 in Acetic Acid start->add_br2 react 3. Stir at Room Temperature (12-24h) add_br2->react monitor 4. Monitor by TLC react->monitor quench 5. Quench in Ice Water monitor->quench neutralize 6. Neutralize Excess Br2 (Na2S2O3) quench->neutralize filtrate 7. Isolate Crude Solid via Vacuum Filtration neutralize->filtrate wash 8. Wash with Cold Water filtrate->wash dry 9. Dry Under Vacuum wash->dry recrystallize 10. Recrystallize from Ethanol/Water dry->recrystallize characterize 11. Characterize Product (NMR, MS, MP) recrystallize->characterize final_product Final Product: 5-Bromobenzofuran- 2-carboxylic Acid characterize->final_product

Caption: Experimental workflow for the bromination of benzofuran-2-carboxylic acid.

References

methods for functionalization of the benzofuran ring of 4-Bromobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 4-Bromobenzofuran-2-carboxylic Acid for Advanced Drug Discovery

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development focused on the chemical modification of this compound. The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs with a wide range of biological activities. The strategic functionalization of the 4-bromo-substituted core allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a detailed exploration of robust synthetic methodologies for modifying this versatile building block. We will delve into the causality behind experimental choices, offering field-proven insights into palladium-catalyzed cross-coupling reactions, modifications of the carboxylic acid moiety, and direct C-H functionalization. Each section includes detailed, self-validating protocols designed for reproducibility and success in the modern research laboratory.

Foundational Concepts: Reactivity of the Benzofuran Scaffold

The reactivity of the benzofuran ring is dictated by the electronic interplay between the aromatic benzene ring and the electron-rich furan ring. Electrophilic aromatic substitution on an unsubstituted benzofuran typically occurs on the five-membered furan ring, preferentially at the C2 or C3 position, as these sites have a higher electron density. However, in our substrate, this compound, the landscape is altered:

  • C2 Position: Occupied by an electron-withdrawing carboxylic acid group, this position is deactivated towards further electrophilic attack but provides a key handle for amide and ester formation.

  • C4 Position: Substituted with a bromine atom, this site is the primary locus for versatile palladium-catalyzed cross-coupling reactions.

  • C3 Position: This position remains a viable site for C-H functionalization, a modern and atom-economical approach to introduce new substituents.

  • Benzene Ring (C5, C6, C7): These positions are available for electrophilic aromatic substitution, with the regiochemical outcome influenced by the directing effects of the existing substituents.

Our strategic approach will leverage these distinct reactive sites to build molecular complexity.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The bromine atom at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for the synthesis of biaryl and vinyl-substituted aromatic compounds.[1][2] It involves the coupling of an organoboron species (boronic acid or ester) with an organohalide.

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the reaction, particularly for less reactive aryl bromides.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) ArPd(II)R'L2 Ar-Pd(II)(R')L₂ ArPd(II)BrL2->ArPd(II)R'L2 Transmetalation (R'-B(OH)₂) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination Product Ar-R' ArPd(II)R'L2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1) or DMF

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate in vacuo and purify the residue by column chromatography (silica gel) to yield the desired 4-arylbenzofuran-2-carboxylic acid.

CatalystBaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane80-9075-95%[3]
Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃DMF10080-98%[4]
Pd(OAc)₂/SPhosK₂CO₃Toluene/H₂O10085-99%General
Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, providing access to stilbenes and cinnamate derivatives.[5][6]

Causality and Mechanistic Insight: The mechanism is similar to the Suzuki coupling in its initial oxidative addition step. However, this is followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the final product and a hydrido-palladium complex. The base regenerates the Pd(0) catalyst, completing the cycle. The choice of base and ligand can influence the efficiency and regioselectivity of the reaction.

Protocol 2: Mizoroki-Heck Reaction with this compound

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., Styrene, n-Butyl acrylate) (1.2-1.5 equiv)

    • Pd(OAc)₂ (0.02-0.05 equiv)

    • Phosphine ligand (e.g., P(o-tol)₃, PPh₃) (0.04-0.10 equiv)

    • Base (e.g., Triethylamine (Et₃N), K₂CO₃) (2.0-3.0 equiv)

    • Solvent: DMF, NMP, or Acetonitrile

  • Procedure:

    • Combine this compound, Pd(OAc)₂, and the phosphine ligand in a Schlenk flask.

    • Evacuate and backfill with an inert gas.

    • Add the degassed solvent, base, and the alkene via syringe.

    • Heat the mixture to 100-140 °C for 6-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling, filter the reaction mixture through a pad of Celite® to remove palladium black.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF12070-90%[7]
PdCl₂(PPh₃)₂K₂CO₃NMP14065-85%General
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for creating rigid molecular scaffolds and precursors for further chemistry.[8][9][10]

Causality and Mechanistic Insight: This reaction uniquely employs a dual catalytic system of palladium and copper(I).[11] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Aryl-Pd(II) complex. The development of copper-free Sonogashira protocols has become popular to avoid issues with copper acetylide homocoupling (Glaser coupling).[12]

Diagram: Workflow for C4-Position Cross-Coupling

Cross_Coupling_Workflow cluster_reactions Palladium-Catalyzed Reactions at C4 cluster_products Functionalized Products start This compound suzuki Suzuki Coupling R-B(OH)₂ Pd(0), Base start->suzuki heck Heck Reaction Alkene Pd(0), Base start->heck sonogashira Sonogashira Coupling Alkyne Pd(0), Cu(I), Base start->sonogashira prod_suzuki 4-Aryl/Vinyl-benzofuran suzuki->prod_suzuki prod_heck 4-Alkenyl-benzofuran heck->prod_heck prod_sonogashira 4-Alkynyl-benzofuran sonogashira->prod_sonogashira

Caption: Diversification of the C4-position via cross-coupling reactions.

Protocol 3: Sonogashira Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

    • Copper(I) iodide (CuI) (0.05-0.10 equiv)

    • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-3.0 equiv)

    • Solvent: THF or DMF

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature to 60 °C for 2-12 hours until completion (monitored by TLC/LC-MS).

    • Dilute the mixture with ethyl acetate and filter through Celite®.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, then water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Functionalization at the C2-Position: Amide Bond Formation

The carboxylic acid at the C2 position is a prime handle for derivatization, most commonly through amide coupling, a reaction of paramount importance in medicinal chemistry.[13]

Causality and Insight: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must be "activated". This is achieved using coupling reagents (e.g., HATU, HOBt/EDC) that convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Protocol 4: Amide Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1 equiv)

    • HATU (1.1 equiv) or HOBt (1.1 equiv) with EDC (1.1 equiv)

    • Base (e.g., Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)

    • Solvent: DMF or CH₂Cl₂

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the coupling reagent(s) and the base (DIPEA).

    • Stir the mixture for 15-30 minutes at room temperature to form the activated ester.

    • Add the amine to the reaction mixture.

    • Continue stirring at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, water, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Advanced Strategies: C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. For the benzofuran scaffold, the C3 position is a common site for such transformations, often requiring a directing group.

Causality and Insight: In the context of our substrate, the carboxylic acid at C2 could potentially act as a directing group for C-H activation at the C3 position. However, a more robust strategy involves first converting the carboxylic acid into an amide with a directing group, such as an 8-aminoquinoline (AQ) auxiliary. This directs a palladium catalyst to selectively activate the C3 C-H bond for arylation, alkylation, or other transformations. The directing group can then be removed or transformed.

Protocol 5: Directed C3-Arylation (Conceptual Protocol)

  • Step 1: Synthesis of 8-AQ Amide:

    • Couple this compound with 8-aminoquinoline using the amide coupling conditions described in Protocol 4.

  • Step 2: Pd-Catalyzed C3-H Arylation:

    • Materials:

      • 4-Bromo-N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv)

      • Aryl Iodide (2.0-3.0 equiv)

      • Pd(OAc)₂ (0.05-0.10 equiv)

      • Oxidant/Additive (e.g., AgOAc) (1.5 equiv)

      • Solvent: CPME, DCE

    • Procedure:

      • Combine the 8-AQ amide, aryl iodide, Pd(OAc)₂, and AgOAc in a sealed tube.

      • Evacuate and backfill with an inert gas.

      • Add the degassed solvent.

      • Heat the reaction to 110-130 °C for 12-24 hours.

      • Cool, filter, and purify to isolate the C3-arylated product.

  • Step 3: Removal of Directing Group:

    • The 8-AQ group can be hydrolyzed back to the carboxylic acid or undergo transamidation with other amines.

Functionalization of the Benzene Ring: Electrophilic Aromatic Substitution

While the furan ring is generally more reactive towards electrophiles, the presence of the deactivating carboxylic acid group at C2 may allow for selective functionalization of the benzene portion of the molecule (C5, C6, C7). The bromine at C4 and the ether oxygen are ortho-, para-directing, while the C2-substituent is meta-directing. The overall regioselectivity will be a complex interplay of these effects. Reactions like nitration or further halogenation would likely yield a mixture of isomers, requiring careful reaction control and purification.

Conclusion

This compound is a highly valuable and versatile scaffold for the generation of diverse chemical libraries. By strategically targeting its distinct reactive sites—the C4-bromo position for cross-coupling, the C2-carboxylic acid for amide formation, and the C3-H bond for direct functionalization—researchers can efficiently access a wide array of novel molecular architectures. The protocols and insights provided in this guide offer a robust framework for leveraging this powerful building block in the pursuit of new therapeutic agents.

References

Application Note: A Scalable and Robust Synthesis of 4-Bromobenzofuran-2-carboxylic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromobenzofuran-2-carboxylic acid is a pivotal building block in medicinal chemistry, forming the core scaffold of numerous biologically active compounds, including potent enzyme inhibitors and anticancer agents.[1][2][3] Its synthesis on a laboratory and pilot scale requires a robust, high-yielding, and economically viable route. This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, starting from the readily available 4-bromosalicylaldehyde. The described three-step process involves an initial O-alkylation, followed by an intramolecular cyclization and subsequent saponification. We delve into the mechanistic rationale for each step, provide comprehensive safety protocols, and present the expected outcomes in a structured format to guide researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The benzofuran nucleus is a significant heterocyclic scaffold found in a wide array of natural products and synthetic pharmaceuticals.[4][5][6] The introduction of a bromine atom at the 4-position and a carboxylic acid at the 2-position provides two orthogonal handles for further chemical modification, making this compound a highly sought-after intermediate in the development of novel therapeutics.[1][7]

While various methods exist for constructing the benzofuran ring, including the classic Perkin rearrangement and modern transition-metal-catalyzed cyclizations, this guide focuses on a practical and scalable approach suitable for producing gram-to-kilogram quantities.[4][8][9][10][11] The chosen strategy is a three-step synthesis commencing with 4-bromosalicylaldehyde.

The core logic of this synthetic route is as follows:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-bromosalicylaldehyde is alkylated with ethyl bromoacetate. This is a reliable and high-yielding reaction that introduces the two-carbon chain required for the eventual formation of the furan ring's C2 and carboxylic acid group.

  • Intramolecular Cyclization/Condensation: The newly formed ether intermediate undergoes a base-catalyzed intramolecular cyclization. The base promotes the formation of an enolate which then attacks the aldehyde carbonyl, leading to the formation of the benzofuran ring system. This step is the key to constructing the heterocyclic core.

  • Saponification: The ethyl ester of the benzofuran intermediate is hydrolyzed under basic conditions to yield the final this compound. This is a standard and typically quantitative transformation.

This pathway is advantageous for scale-up due to the use of cost-effective reagents, mild reaction conditions, and straightforward purification procedures that avoid complex chromatography.

G cluster_0 Overall Synthetic Pathway A 4-Bromosalicylaldehyde B Intermediate Ether (Ethyl 2-((4-bromo-2-formyl)phenoxy)acetate) A->B Step 1: O-Alkylation (Ethyl Bromoacetate, K2CO3) C Intermediate Ester (Ethyl 4-Bromobenzofuran-2-carboxylate) B->C Step 2: Intramolecular Cyclization (Base-catalyzed) D Final Product (this compound) C->D Step 3: Saponification (NaOH, H2O/EtOH)

Caption: Overall synthetic route for this compound.

Safety and Materials Handling

Safe laboratory practice is paramount. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13][14]

  • This compound: May cause skin and eye irritation. Harmful if swallowed.

  • 4-Bromosalicylaldehyde: Irritant. Handle with care.

  • Ethyl Bromoacetate: Lachrymator and corrosive. Causes severe skin and eye irritation. Must be handled with extreme caution in a fume hood.

  • Sodium Hydroxide (NaOH) & Potassium Carbonate (K2CO3): Corrosive solids. Avoid creating dust. Handle with care to prevent skin and eye burns.

  • Solvents (Acetone, Ethanol, Diethyl Ether): Flammable liquids. Keep away from ignition sources.

Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing work.[12][15] Emergency eyewash stations and safety showers should be readily accessible.[12][13]

Detailed Experimental Protocols

This protocol is designed for a nominal 50-gram scale of the final product. Adjustments can be made for different batch sizes, but reaction stoichiometry and concentrations should be maintained.

Step 1: Synthesis of Ethyl 2-((4-bromo-2-formyl)phenoxy)acetate
  • Rationale: This step utilizes the Williamson ether synthesis to attach the acetate side chain to the phenolic oxygen of the starting material. Anhydrous potassium carbonate is a cost-effective and easily handled base, while acetone is an appropriate solvent that facilitates the reaction and is easily removed.

  • Procedure:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromosalicylaldehyde (80.4 g, 0.4 mol).

    • Add anhydrous potassium carbonate (82.9 g, 0.6 mol) and anhydrous acetone (800 mL).

    • Begin vigorous stirring to create a fine suspension.

    • Slowly add ethyl bromoacetate (73.5 g, 0.44 mol) dropwise over 30 minutes. Caution: Ethyl bromoacetate is a lachrymator.

    • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • After cooling to room temperature, filter the mixture to remove the potassium salts and wash the filter cake with acetone (2 x 100 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is dissolved in diethyl ether (500 mL) and washed with water (2 x 200 mL) and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a pale yellow oil or low-melting solid, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-Bromobenzofuran-2-carboxylate
  • Rationale: This is the crucial ring-forming step. A base, such as piperidine or sodium ethoxide, catalyzes an intramolecular aldol-type condensation followed by dehydration to form the stable aromatic furan ring.

  • Procedure:

    • Transfer the crude ethyl 2-((4-bromo-2-formyl)phenoxy)acetate from Step 1 into a 1 L flask equipped with a stirrer and reflux condenser.

    • Add toluene (400 mL) and piperidine (8.5 g, 0.1 mol).

    • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once complete, cool the reaction mixture to room temperature.

    • Wash the organic solution with 2 M HCl (2 x 150 mL), followed by water (1 x 150 mL) and brine (1 x 150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

    • The crude product can often be solidified by trituration with hexane. If necessary, the product can be recrystallized from ethanol/water to yield off-white crystals.

Step 3: Synthesis of this compound
  • Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Subsequent acidification precipitates the final product from the aqueous solution.

  • Procedure:

    • Charge a 2 L flask with the crude ethyl 4-bromobenzofuran-2-carboxylate from Step 2.

    • Add ethanol (500 mL) and a solution of sodium hydroxide (24.0 g, 0.6 mol) in water (250 mL).

    • Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours, with stirring. The reaction should become a clear, homogeneous solution.

    • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

    • Cool the mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water to a total volume of approximately 1 L and cool in an ice bath.

    • While stirring vigorously, slowly acidify the solution to pH 1-2 by adding concentrated hydrochloric acid. A thick white precipitate will form.

    • Continue stirring in the ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove inorganic salts.

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight to yield this compound as a white to off-white solid.

G cluster_1 Experimental Workflow Per Step React Combine Reagents & Heat Monitor Monitor Reaction (TLC) React->Monitor Workup Aqueous Workup (Extraction/Washing) Monitor->Workup Reaction Complete Isolate Isolate Product (Solvent Removal/ Filtration) Workup->Isolate Purify Purify (Recrystallization/ Trituration) Isolate->Purify Characterize Characterize (MP, NMR, etc.) Purify->Characterize

Caption: General experimental workflow for each synthetic step.

Data Summary and Expected Results

The following table summarizes the expected inputs and outputs for this synthetic protocol. Yields are representative of a well-optimized process.

ParameterStep 1 IntermediateStep 2 IntermediateStep 3 Final Product
IUPAC Name Ethyl 2-((4-bromo-2-formyl)phenoxy)acetateEthyl 4-Bromobenzofuran-2-carboxylateThis compound
Molecular Formula C11H11BrO4C11H9BrO3C9H5BrO3
Molecular Weight 287.11 g/mol 269.10 g/mol 241.04 g/mol [16]
Starting Mass (Nominal) 111 g (from 80.4 g aldehyde)102 g (from previous step)91.5 g (from previous step)
Expected Yield (Mass) ~105 g~91.5 g~78 g
Expected Yield (%) ~95%~90%~95%
Overall Yield (%) --~81%
Appearance Pale yellow oilOff-white solidWhite to off-white solid
Melting Point (°C) N/A (oil)~65-68 °C~252-254 °C

Conclusion

The described three-step synthesis provides a reliable and scalable method for producing high-purity this compound. By utilizing common reagents and straightforward unit operations, this protocol is well-suited for adoption in both academic research and industrial drug development settings. The causality-driven explanation for each step, combined with detailed safety information and expected outcomes, offers a comprehensive guide for scientists, ensuring both efficiency and safety in the synthesis of this valuable chemical intermediate.

References

Application Notes & Protocols: Leveraging 4-Bromobenzofuran-2-carboxylic Acid for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif widely recognized for its presence in biologically active molecules and its utility in materials science.[1][2] Derivatives of benzofuran are particularly noteworthy for their intrinsic fluorescence, high quantum yields, and thermal stability, making them exceptional core structures for the development of fluorescent probes.[1][3] This guide details the strategic use of 4-Bromobenzofuran-2-carboxylic acid as a versatile starting material for constructing sophisticated fluorescent probes. We will explore the chemical logic behind its design and provide detailed protocols for its derivatization via palladium-catalyzed cross-coupling and subsequent bioconjugation, enabling researchers to tailor probes for specific imaging and sensing applications.

Introduction: The Strategic Advantage of the this compound Scaffold

This compound is an ideal building block for fluorescent probe synthesis due to its dual-functional nature. The molecule possesses two key reactive sites that can be addressed orthogonally:

  • The C4-Bromine Atom: This site serves as a perfect handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of aryl or heteroaryl substituents, which is a primary method for extending the π-conjugated system of the fluorophore. Extending π-conjugation is a fundamental strategy for tuning the photophysical properties of a molecule, often resulting in a bathochromic (red) shift in absorption and emission wavelengths and modulating the quantum yield.[4]

  • The C2-Carboxylic Acid Group: This functional group provides a versatile point of attachment for conjugation to other molecules. It can be readily converted into an active ester or amide, enabling covalent linkage to biomolecules (like proteins or peptides), targeting ligands, or other functional moieties that dictate the probe's localization and specificity.[5][6][7]

This inherent bifunctionality allows for a modular and powerful approach to probe design, where the core fluorescent properties and the biological targeting function can be independently optimized.

Core Application I: Tuning Photophysical Properties via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] In our context, it enables the arylation of the benzofuran core at the C4 position, directly influencing its electronic and, consequently, its photophysical properties.

Scientific Rationale

By coupling this compound with a suitable arylboronic acid, we extend the electronic communication across the molecule. This modification typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption and emission of lower-energy (longer wavelength) light. The choice of the arylboronic acid is critical; introducing electron-donating or electron-withdrawing groups can further refine the probe's characteristics, such as creating intramolecular charge transfer (ICT) character, which can make the probe's fluorescence sensitive to environmental polarity.[10]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the typical workflow for the synthesis of a C4-arylated benzofuran derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 3 equiv) B Add Degassed Solvents (e.g., Toluene/EtOH/H₂O mixture) A->B C Heat under Inert Atmosphere (e.g., N₂ or Ar) 80-100 °C, 12-24 h B->C D Cool to RT & Filter C->D E Acidify Aqueous Layer (e.g., 1M HCl) to precipitate product D->E F Collect Solid by Filtration E->F G Purify by Recrystallization or Column Chromatography F->G caption Workflow for Suzuki-Miyaura Coupling.

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 4-(Naphthalen-1-yl)benzofuran-2-carboxylic acid

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Naphthalen-1-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Ethanol, and Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add naphthalen-1-ylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. Causality Note: This step is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

  • Solvent Addition: Add a degassed solvent mixture of Toluene (6 mL), Ethanol (2 mL), and Water (2 mL) via syringe. Causality Note: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base. Degassing prevents catalyst oxidation.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-acidic impurities.

  • Precipitation: Carefully acidify the aqueous layer to pH ~2 with 1M HCl while stirring. A precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(Naphthalen-1-yl)benzofuran-2-carboxylic acid.

Core Application II: Probe Functionalization via Amide Bond Formation

With the fluorescent core synthesized, the carboxylic acid at the C2 position can be used to attach a targeting moiety or to conjugate the probe to a biological macromolecule. The most common method is through the formation of a stable amide bond with a primary or secondary amine.

Scientific Rationale

Direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. A widely used and highly efficient method in bioconjugation is the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.[5] This two-step, one-pot procedure is highly efficient and compatible with aqueous environments, making it suitable for modifying proteins and other biomolecules.[5]

Experimental Workflow: EDC/NHS Amide Coupling

The following diagram illustrates the workflow for conjugating the synthesized benzofuran probe to an amine-containing molecule.

G cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Coupling cluster_purification Purification A Dissolve Benzofuran-COOH in appropriate buffer/solvent (e.g., MES buffer, pH 6.0 or DMF) B Add NHS (1.5 equiv) and EDC (1.5 equiv) A->B C Stir at RT for 15-30 min to form NHS-ester B->C D Add Amine-containing molecule (e.g., Protein, Peptide, Linker) C->D E Adjust pH if necessary (to ~7.5-8.5) Stir for 2-4 h at RT or 4 °C overnight D->E F Quench reaction (optional) E->F G Purify conjugate via: - Dialysis - Size-Exclusion Chromatography - HPLC F->G caption Workflow for EDC/NHS Amide Coupling.

Caption: Workflow for EDC/NHS Amide Coupling.

Detailed Protocol: General Amide Coupling

This protocol provides a general method for coupling a carboxylic acid-bearing probe to a generic primary amine.

Materials:

  • Synthesized 4-Arylbenzofuran-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., benzylamine as a model)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Activation: Dissolve the 4-Arylbenzofuran-2-carboxylic acid (0.1 mmol, 1.0 equiv), NHS (0.15 mmol, 1.5 equiv), and EDC (0.15 mmol, 1.5 equiv) in anhydrous DMF (2 mL).

  • Stir: Stir the mixture at room temperature for 30 minutes. Causality Note: This allows for the formation of the semi-stable NHS-ester, which is less susceptible to hydrolysis than the initial O-acylisourea intermediate formed by EDC, leading to higher coupling efficiency.

  • Amine Addition: To the solution, add the amine-containing molecule (0.12 mmol, 1.2 equiv) followed by DIPEA (0.2 mmol, 2.0 equiv). Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the ammonium salt of the amine (if it's a salt) and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash successively with 5% HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.

Data Presentation: Expected Photophysical Properties

The primary goal of the Suzuki coupling is to predictably alter the probe's fluorescence. The following table summarizes the anticipated changes in key photophysical parameters upon C4-arylation.

PropertyThis compound (Parent)4-(Naphthalen-1-yl)benzofuran-2-carboxylic acid (Product)Rationale for Change
λabs (nm) ~300-320 nm~350-380 nmExtended π-conjugation lowers the HOMO-LUMO gap, requiring lower energy (longer wavelength) for excitation.
λem (nm) ~380-410 nm~450-490 nmThe emission also shifts to longer wavelengths, consistent with the smaller energy gap of the excited state.
Stokes Shift (cm⁻¹) Moderate[11]Moderate to Large[12]Can increase due to a larger change in dipole moment upon excitation in the more extended, often more polarizable, system.
Quantum Yield (Φ) Low to ModerateModerate to HighNaphthalene is a highly fluorescent moiety. Its incorporation often increases the radiative decay rate, enhancing fluorescence intensity.

Note: Absolute values are illustrative and depend on solvent and specific substitution.

Trustworthiness and Validation

  • Reaction Monitoring: All synthetic steps must be rigorously monitored by appropriate techniques (TLC, LC-MS) to ensure complete conversion and identify potential side products.

  • Structural Confirmation: The identity and purity of all intermediates and the final probe must be unambiguously confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

  • Photophysical Characterization: A full characterization of the probe's fluorescent properties, including absorption and emission spectra, quantum yield (measured against a known standard like quinine sulfate), and photostability, is essential to validate its performance as a fluorescent probe.

  • Control Experiments: When evaluating a probe in a biological system, control experiments are critical. This includes testing the unconjugated fluorophore and using cells or systems not expressing the target to confirm that the observed signal is specific.

References

Application Notes & Protocols: Enzymatic Reactions Involving 4-Bromobenzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzofurans in Drug Discovery

The benzofuran scaffold is a privileged heterocyclic system frequently encountered in natural products and synthetic pharmacologically active compounds.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Specifically, 4-Bromobenzofuran-2-carboxylic acid and its derivatives serve as crucial intermediates and core structures in the development of novel therapeutic agents.[3][5][6]

Understanding the enzymatic fate of these molecules is paramount in drug development. The metabolic profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn determine its efficacy, safety, and dosing regimen.[7] In vitro metabolism assays are integral to the early-stage profiling of drug candidates, allowing medicinal chemists to identify and mitigate metabolic liabilities.[7][8][9]

This guide provides a detailed exploration of the primary enzymatic reactions involving this compound derivatives. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for key in vitro assays, focusing on the three major metabolic pathways: Cytochrome P450-mediated oxidation, esterase-catalyzed hydrolysis, and UGT-mediated glucuronidation.

Part 1: Core Enzymatic Pathways & Mechanistic Insights

The metabolic transformation of xenobiotics like this compound derivatives is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion.

Phase I Metabolism: Cytochrome P450 (CYP) Mediated Oxidation

Expertise & Experience: Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are the primary drivers of Phase I drug metabolism.[10] For aromatic systems like benzofuran, CYPs catalyze oxidative reactions such as hydroxylation. The position of the bromo-substituent and the carboxylic acid group on the this compound scaffold influences the regioselectivity of CYP-mediated oxidation. The most likely sites for hydroxylation are the electron-rich positions of the benzene ring that are not sterically hindered. Identifying which CYP isozymes (e.g., CYP3A4, CYP2D6, CYP1A2) are responsible is critical, as genetic polymorphisms and drug-drug interactions involving these enzymes can lead to significant inter-individual variability in drug clearance and response.[10][11][12]

Trustworthiness: The self-validating system for this protocol involves a series of controls. A "no cofactor" (minus NADPH) control ensures the observed metabolism is dependent on CYP activity. Using specific chemical inhibitors or recombinant CYP isozymes helps to pinpoint the specific enzymes involved in the compound's metabolism.[13]

Phase I Metabolism: Esterase-Mediated Hydrolysis

Expertise & Experience: Many drug candidates are developed as ester prodrugs to enhance properties like bioavailability. Derivatives of this compound are often synthesized as esters. These ester linkages are readily cleaved in vivo by carboxylesterases, a class of hydrolase enzymes, to release the active carboxylic acid.[14][15] This hydrolysis is a crucial activation step for the prodrug. The rate of hydrolysis can significantly impact the pharmacokinetic profile of the active drug. In vitro hydrolysis assays using liver microsomes, S9 fractions, or plasma are essential for predicting the stability and activation rate of such prodrugs.[15][16]

Trustworthiness: The validity of the esterase hydrolysis protocol is confirmed by heat-inactivating the enzyme source (e.g., microsomes) in a control reaction; no hydrolysis should occur in the absence of active enzymes. Comparing hydrolysis rates across different enzyme sources (liver vs. plasma) provides a more complete picture of the compound's likely fate in vivo.

Phase II Metabolism: UGT-Mediated Glucuronidation

Expertise & Experience: The carboxylic acid moiety of the parent compound (or its hydrolyzed ester derivative) is a prime target for Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is one of the most important pathways.[17][18] This reaction involves the covalent attachment of glucuronic acid (from the cofactor UDPGA) to the carboxylic acid, forming a highly water-soluble acyl glucuronide.[17][19] This transformation drastically increases the hydrophilicity of the compound, facilitating its elimination via urine or bile. Acyl glucuronides can sometimes be chemically reactive or pharmacologically active, making the characterization of this pathway a critical safety assessment step.[19]

Trustworthiness: The protocol's integrity is maintained by a control reaction lacking the UDPGA cofactor, which should show no formation of the glucuronide conjugate.[19] The use of alamethicin in the assay is a field-proven technique to permeabilize the microsomal membrane, ensuring the UGT enzyme has access to the UDPGA cofactor, thus preventing underestimation of metabolic activity.

Part 2: Application Protocols

These protocols are designed as a starting point and may require optimization based on the specific properties of the test compound and the available analytical instrumentation.

Protocol 1: In Vitro CYP-Mediated Metabolism in Human Liver Microsomes (HLM)

Principle: This assay measures the rate of disappearance of the parent compound (substrate depletion) when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH. The results are used to calculate intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.

Materials and Reagents:

  • This compound derivative (Test Compound)

  • Human Liver Microsomes (HLM), pooled (e.g., from BioIVT, Corning)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™) or NADPH solution

  • Control compounds (e.g., Testosterone for CYP3A4 activity)

  • Acetonitrile (ACN) with 0.1% Formic Acid (containing an appropriate internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

Experimental Workflow Diagram:

CYP_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis P1 Prepare Test Compound Stock I1 Pre-incubate HLM and Test Compound P1->I1 P2 Prepare HLM Suspension P2->I1 P3 Prepare NADPH Solution I2 Initiate Reaction with NADPH P3->I2 I1->I2 I3 Time Point Sampling (e.g., 0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction with Cold ACN + Internal Standard I3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate % Remaining vs. Time A3->A4

Caption: Workflow for an in vitro CYP metabolism assay.

Step-by-Step Protocol:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM suspension in 0.1 M phosphate buffer (pH 7.4). Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Methanol) and dilute it in the buffer to the desired starting concentration (e.g., 1 µM).

  • Pre-incubation: In a 96-well plate, add the HLM suspension and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH solution. The final reaction volume should contain HLM (e.g., 0.5 mg/mL), test compound (e.g., 1 µM), and NADPH (e.g., 1 mM).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard. The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing: Seal the quenching plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Monitor the disappearance of the parent compound peak area relative to the internal standard over time.

  • Data Analysis: Plot the natural log of the percentage of the test compound remaining versus time. The slope of the linear portion of this plot (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (mL incubation / mg microsomal protein)).

Protocol 2: In Vitro Ester Hydrolysis in Human Liver S9 Fraction

Principle: This assay quantifies the conversion of an ester prodrug of a this compound derivative to its active carboxylic acid form when incubated with a subcellular fraction rich in esterases, such as the S9 fraction.

Materials and Reagents:

  • Ester derivative of this compound (Test Compound)

  • Human Liver S9 Fraction

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (containing an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

Step-by-Step Protocol:

  • Preparation: Thaw the S9 fraction on ice. Prepare a working solution of the S9 fraction (e.g., 1 mg/mL) in phosphate buffer. Prepare a stock solution of the test compound and dilute it in the buffer.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer and the test compound solution.

  • Reaction Initiation: Initiate the reaction by adding the S9 fraction suspension to each well. The T=0 sample is quenched immediately after adding the enzyme.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 10, 30, 60, 120 minutes), quench the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis: Follow steps 5 and 6 from the CYP protocol. In this case, monitor both the disappearance of the parent ester and the appearance of the carboxylic acid metabolite.

  • Data Analysis: Plot the concentration of the formed carboxylic acid metabolite versus time to determine the initial rate of hydrolysis.

Protocol 3: In Vitro UGT-Mediated Glucuronidation in HLM

Principle: This assay measures the formation of a glucuronide conjugate when the this compound is incubated with liver microsomes in the presence of the cofactor UDPGA. Microsomes are pre-treated with alamethicin to ensure cofactor access to the enzyme.

Materials and Reagents:

  • This compound (Test Compound)

  • Human Liver Microsomes (HLM), pooled

  • Tris-HCl Buffer (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 5 mM)

  • Alamethicin solution

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) solution

  • Acetonitrile (ACN) with 0.1% Formic Acid (containing an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

UGT Catalytic Reaction Diagram:

UGT_Reaction cluster_reactants Reactants cluster_products Products R_COOH R-COOH (Substrate) UGT UGT Enzyme R_COOH->UGT UDPGA UDP-Glucuronic Acid (Cofactor) UDPGA->UGT R_COOGlcA R-COO-Glucuronide (Acyl Glucuronide) UGT->R_COOGlcA UDP UDP UGT->UDP

Caption: UGT-catalyzed formation of an acyl glucuronide.

Step-by-Step Protocol:

  • Microsome Activation: In a tube on ice, prepare a suspension of HLM (e.g., 2 mg/mL) in Tris-HCl buffer. Add alamethicin to a final concentration of ~25 µg/mg of microsomal protein. Incubate on ice for 15 minutes.

  • Reaction Setup: Dilute the activated microsomes to the final desired concentration (e.g., 1 mg/mL) with buffer. In a 96-well plate, add the activated HLM suspension and the test compound solution (e.g., 10 µM final concentration).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed solution of UDPGA (e.g., 2 mM final concentration).

  • Incubation & Quenching: Incubate at 37°C. After a set time (e.g., 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis: Follow steps 5 and 6 from the CYP protocol. Use LC-MS/MS to detect the parent compound and the expected mass of the glucuronide conjugate (Parent Mass + 176.03 Da).

  • Data Analysis: Quantify the amount of glucuronide formed. This can be done qualitatively (peak area) or quantitatively if a reference standard for the metabolite is available.

Part 3: Data Presentation & Summary

Table 1: Summary of In Vitro Enzyme Systems
Enzyme SystemPrimary LocationKey EnzymesTypical Use Case
Liver Microsomes Endoplasmic ReticulumCYPs, UGTs, some EsterasesPhase I (oxidation) and Phase II (glucuronidation) metabolism studies.[20]
Liver S9 Fraction Cytosol + MicrosomesCYPs, UGTs, Esterases, SULTs, etc.Broad screening for Phase I and Phase II metabolism.[9]
Hepatocytes Whole Liver CellsAll hepatic enzymes"Gold standard" for overall hepatic clearance, includes transporter effects.[8][20]
Recombinant Enzymes Expression SystemSingle specific enzyme (e.g., rCYP3A4)Reaction phenotyping to identify which specific enzyme metabolizes a drug.[20]
Plasma BloodEsterases, other hydrolasesAssessing the stability of ester prodrugs in circulation.
Table 2: Typical Reaction Conditions
ParameterCYP Oxidation AssayEster Hydrolysis AssayUGT Glucuronidation Assay
Enzyme Source HLM (0.2-1.0 mg/mL)Liver S9 (0.5-2.0 mg/mL)HLM (0.5-2.0 mg/mL)
Buffer Phosphate, pH 7.4Phosphate, pH 7.4Tris-HCl, pH 7.4
Cofactor(s) NADPH (1 mM)None requiredUDPGA (2-5 mM), MgCl₂ (5 mM)
Pre-treatment NoneNoneAlamethicin (~25 µg/mg protein)
Temperature 37°C37°C37°C
Substrate Conc. 0.5 - 1.0 µM1 - 10 µM1 - 10 µM

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure you can navigate the common challenges associated with this synthesis.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical agents and biologically active molecules. The benzofuran scaffold is a key structural motif in many natural products and drugs.[1] The introduction of a bromine atom at the 4-position can significantly influence the biological activity of the final compound.

A common and effective route to benzofuran-2-carboxylic acids is the Perkin rearrangement of a corresponding 3-halocoumarin.[2][3] This method involves the base-catalyzed ring contraction of a 3-halocoumarin to form the desired benzofuran-2-carboxylic acid. For the synthesis of this compound, this would typically involve the synthesis of a 4-bromo-3-halocoumarin as a key intermediate.

This guide will focus on a two-step approach:

  • Synthesis of the 4-Bromocoumarin Precursor.

  • Perkin Rearrangement to Yield this compound.

We will explore potential pitfalls and optimization strategies for each stage.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Coumarin Formation cluster_1 Step 2: Perkin Rearrangement Starting_Materials Substituted Phenol + α,β-Unsaturated Acid/Ester Coumarin_Synthesis Pechmann or Perkin Reaction Starting_Materials->Coumarin_Synthesis Acid Catalyst 4_Bromocoumarin 4-Bromocoumarin Intermediate Coumarin_Synthesis->4_Bromocoumarin 3_Halogenation Halogenation (e.g., NBS) 4_Bromocoumarin->3_Halogenation 3_Halo_4_Bromocoumarin 3-Halo-4-Bromocoumarin 3_Halogenation->3_Halo_4_Bromocoumarin Perkin_Rearrangement Base-catalyzed Rearrangement (e.g., NaOH) 3_Halo_4_Bromocoumarin->Perkin_Rearrangement Final_Product This compound Perkin_Rearrangement->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis.

Part 1: Synthesis of the 4-Bromocoumarin Precursor

Question 1: I am getting a low yield during the synthesis of my 4-bromocoumarin. What are the likely causes and how can I improve it?

Answer: Low yields in coumarin synthesis, such as the Pechmann condensation, can stem from several factors.

  • Inadequate Catalyst: The choice and concentration of the acid catalyst are crucial. While sulfuric acid is common, other catalysts like montmorillonite K-10 clay or ionic liquids can offer milder conditions and improved yields. Consider screening different catalysts.

  • Reaction Temperature and Time: The optimal temperature and reaction time can vary depending on the specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient heating can lead to incomplete reaction, while excessive heat can cause decomposition of starting materials or product.

  • Purity of Starting Materials: Ensure your starting phenol and the α,β-unsaturated acid or ester are pure. Impurities can interfere with the reaction.

  • Water Content: The presence of water can be detrimental in many acid-catalyzed reactions. Ensure all glassware is dry and use anhydrous solvents if necessary.

Question 2: I am observing the formation of multiple products during my coumarin synthesis. How can I improve the selectivity?

Answer: Side product formation is a common issue.

  • Positional Isomers: With substituted phenols, you may get a mixture of positional isomers. The directing effects of the substituents on the phenol ring will influence the position of cyclization. Careful selection of starting materials and reaction conditions can favor the desired isomer.

  • Reaction Conditions: Overly harsh conditions (e.g., high temperatures, strong acids for prolonged periods) can lead to side reactions like sulfonation of the aromatic ring or polymerization. Using a milder catalyst or lowering the reaction temperature might enhance selectivity.

Part 2: Halogenation of the Coumarin Precursor

Question 3: My bromination of the 4-bromocoumarin at the 3-position is not working well. What are the best practices?

Answer: The bromination of the coumarin ring at the 3-position is a key step.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this purpose. Using elemental bromine can also work but may lead to over-bromination or other side reactions.

  • Initiator: The reaction often requires a radical initiator, such as benzoyl peroxide or AIBN, or initiation by UV light.

  • Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or benzene is typically used.

  • Reaction Monitoring: Carefully monitor the reaction by TLC to avoid the formation of di-brominated or other byproducts. Quench the reaction as soon as the starting material is consumed.

Part 3: The Perkin Rearrangement

Question 4: The Perkin rearrangement of my 3,4-dibromocoumarin is giving a low yield of this compound. How can I optimize this step?

Answer: The Perkin rearrangement is a critical step, and its efficiency can be influenced by several parameters.[2][3]

  • Base Concentration: The concentration of the base (e.g., sodium hydroxide) is critical. Too low a concentration will result in a slow or incomplete reaction. Too high a concentration can promote side reactions. A systematic optimization of the base concentration is recommended.

  • Solvent: The reaction is typically carried out in an alcoholic solvent like ethanol or methanol. The choice of solvent can affect the solubility of the intermediates and the reaction rate.

  • Temperature and Reaction Time: Traditional methods often require prolonged refluxing (several hours).[2] This can lead to degradation. Consider using microwave-assisted synthesis. Studies have shown that microwave irradiation can dramatically reduce the reaction time to a few minutes and significantly improve the yield.[2]

  • Effect of the 4-Bromo Substituent: The electron-withdrawing nature of the bromine atom at the 4-position can influence the electron density of the coumarin ring system and may affect the rate of the rearrangement. You might need to adjust the reaction conditions (e.g., slightly higher temperature or longer reaction time if not using a microwave) compared to an unsubstituted coumarin.

Question 5: I am observing a significant amount of tar-like byproducts during the Perkin rearrangement. What is causing this and how can I prevent it?

Answer: Tar formation is often a sign of decomposition or polymerization.

  • Reaction Temperature: As mentioned, prolonged heating at high temperatures can lead to degradation. The use of microwave synthesis can mitigate this by providing rapid and uniform heating for a shorter duration.[2]

  • Oxygen Exposure: Reactions at high temperatures in the presence of a base can be sensitive to atmospheric oxygen, which can lead to oxidative side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these byproducts.

  • Purity of the 3,4-dibromocoumarin: Impurities in your starting material can act as initiators for polymerization or other side reactions. Ensure your precursor is of high purity.

Part 4: Work-up and Purification

Question 6: I am having difficulty purifying the final product, this compound. What are the recommended procedures?

Answer: The purification of aromatic carboxylic acids can be challenging.

  • Acid-Base Extraction: A standard method for purifying carboxylic acids is through acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This will deprotonate the carboxylic acid, making it water-soluble and separating it from neutral organic impurities. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[4]

  • Recrystallization: Recrystallization is an effective method for purifying solid compounds. Suitable solvents for aromatic carboxylic acids include ethanol, acetic acid, or a mixture of solvents like toluene/petroleum ether.[4] Experiment with different solvents to find the one that gives the best recovery and purity.

  • Column Chromatography: If the above methods are insufficient, column chromatography on silica gel can be used. A solvent system with a polar component (e.g., ethyl acetate/hexane with a small amount of acetic acid) is typically effective for eluting carboxylic acids. The addition of acetic acid to the eluent can help to reduce tailing of the product on the column.

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Halo-4-bromocoumarin

This protocol is adapted from a general procedure for the microwave-assisted synthesis of benzofuran-2-carboxylic acids.[2]

  • In a microwave-safe reaction vessel, dissolve the 3-halo-4-bromocoumarin (1 mmol) in ethanol (10 mL).

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 300 W) for 5-10 minutes, with a target temperature of around 80-100°C.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or acid-base extraction as described in the troubleshooting section.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time Several hours5-15 minutes
Typical Yield Moderate to GoodHigh to Excellent
Side Products More prevalent due to prolonged heatingMinimized
Protocol 2: Purification of this compound by Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL).

  • Combine the aqueous layers.

  • Wash the combined aqueous layer with ethyl acetate (25 mL) to remove any remaining neutral impurities.

  • Slowly acidify the aqueous layer with 1 M HCl with stirring until the pH is acidic and the product precipitates out.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified this compound under vacuum.

Mechanistic Insight: The Perkin Rearrangement

Understanding the mechanism of the Perkin rearrangement is key to troubleshooting the reaction.

Perkin_Rearrangement_Mechanism cluster_0 Mechanism of the Perkin Rearrangement Start 3-Halo-4-bromocoumarin Step1 Base-catalyzed ring opening Start->Step1 OH- Intermediate1 Acyloxycarboxylate intermediate Step1->Intermediate1 Step2 Intramolecular nucleophilic attack Intermediate1->Step2 Intermediate2 Cyclized intermediate Step2->Intermediate2 Step3 Elimination of halide Intermediate2->Step3 Product 4-Bromobenzofuran-2-carboxylate Step3->Product Step4 Acidification Product->Step4 H+ Final_Product This compound Step4->Final_Product

Caption: A simplified mechanism for the Perkin rearrangement.

The reaction is initiated by the attack of a hydroxide ion on the carbonyl group of the coumarin, leading to the opening of the lactone ring. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, followed by elimination to form the benzofuran ring.

References

Technical Support Center: Strategies for Overcoming Low Solubility of 4-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromobenzofuran-2-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functional organic materials.[1][2] Its rigid, planar structure and the presence of both a polar carboxylic acid group and a lipophilic bromobenzofuran core present a significant, yet common, experimental hurdle: low solubility in a wide range of organic solvents. This guide, designed for researchers, chemists, and drug development professionals, provides a structured approach to understanding and systematically overcoming these solubility challenges. We will move beyond simple solvent lists to explore the underlying physicochemical principles, offering practical troubleshooting steps and validated protocols to ensure your experimental success.

Section 1: Frequently Asked Questions - Understanding the Solubility Challenge

This section addresses the fundamental properties of this compound that govern its solubility behavior.

Q1: Why is this compound poorly soluble in many common organic solvents?

A: The low solubility is a consequence of several competing molecular factors:

  • High Crystal Lattice Energy: The molecule is planar and rigid, allowing for efficient packing in a solid crystal lattice. This strong intermolecular packing requires significant energy to disrupt, resulting in a high melting point and low solubility.

  • Polarity Mismatch: The molecule possesses a distinct polarity imbalance. The carboxylic acid group is highly polar and capable of forming strong hydrogen bonds. In contrast, the large bromobenzofuran ring system is non-polar and lipophilic. This makes it difficult to find a single solvent that can effectively solvate both ends of the molecule simultaneously.

  • Self-Association: The carboxylic acid moiety can form strong hydrogen-bonded dimers in non-polar solvents, which can further stabilize the solid state and reduce solubility.

Q2: What are the key physicochemical properties of this compound?

A: While extensive experimental solubility data across a wide range of solvents is not widely published, we can rely on its computed properties and data from analogous structures to guide our approach.

PropertyValue / InformationSource
Molecular Formula C₉H₅BrO₃PubChem[3]
Molecular Weight 241.04 g/mol PubChem[3]
Appearance Expected to be a crystalline solidGeneral chemical knowledge
pKa (estimated) ~3-4Similar to Benzofuran-2-carboxylic acid (pKa ≈ 3.12)[4]
Solubility Profile Generally low in non-polar solvents; moderate in polar aprotic solvents. Solubility in protic solvents is variable.Inferred from structure & related compounds[5][6]

Q3: How does the carboxylic acid group specifically impact solubility?

A: The carboxylic acid is the most critical functional group for manipulating solubility. In its protonated form (R-COOH), it acts as a hydrogen bond donor and acceptor. However, its most powerful feature is its acidity. By deprotonating the acid to form the carboxylate anion (R-COO⁻), you create an ionic species. Ionic species are significantly more polar than their neutral counterparts and, as a result, are vastly more soluble in polar solvents, particularly those containing water.[7] This chemical handle is the basis for the most effective solubilization strategies.

Section 2: Troubleshooting Guide - Practical, Step-by-Step Solutions

This section is designed to address specific experimental problems in a question-and-answer format, providing both the "why" and the "how" for each solution.

Issue 1: My compound will not dissolve in my reaction solvent (e.g., Toluene, Dichloromethane, THF).

You are attempting to run a reaction, but the starting material has failed to dissolve, leading to a heterogeneous mixture and potentially a failed or incomplete reaction.

This is a classic polarity mismatch. Non-polar solvents like toluene lack the ability to form the hydrogen bonds needed to solvate the carboxylic acid group. While THF or Dichloromethane are more polar, they may still be insufficient to overcome the compound's crystal lattice energy at the desired concentration. Your strategy should be a systematic exploration of solvent systems with increasing polarity or the use of additives.

Caption: Solvent selection workflow for reaction setup.

Causality: Co-solvents work by altering the overall polarity of the solvent medium, creating a more favorable environment for the solute by reducing the interfacial tension between the solute and the primary solvent.[8][9]

  • Preparation: Weigh 1-2 mg of this compound into a small glass vial.

  • Primary Solvent: Add 100 µL of your primary reaction solvent (e.g., THF). Observe for dissolution. Use a vortex mixer if necessary.

  • Co-solvent Titration: If the compound remains insoluble, add a highly polar aprotic co-solvent (e.g., DMSO, NMP) dropwise (e.g., 5-10 µL at a time). Vortex and observe for dissolution after each addition.

  • Temperature Effect: Gently warm the vial to 40-50 °C. An increase in temperature often significantly increases solubility.[10]

  • Validation: Once dissolved, allow the solution to cool to room temperature. If it remains in solution, you have found a suitable solvent system. If it precipitates, note the approximate concentration and temperature required to maintain solubility.

  • Reaction Compatibility Check: Crucially, ensure the chosen co-solvent is not reactive under your planned experimental conditions.

Issue 2: I need to prepare a stock solution for biological screening, but it precipitates in DMSO.

High-concentration stock solutions are essential for screening campaigns. Even in a powerful solvent like DMSO, compounds can crash out if their thermodynamic solubility limit is exceeded.

You have likely exceeded the kinetic or thermodynamic solubility of the neutral compound. The most robust strategy for polar solvents like DMSO, especially when preparing aqueous dilutions later, is to convert the acid into a more soluble salt.[11][12] This pre-empts precipitation issues both in the stock and in aqueous assay buffers.

Caption: Conversion to an ionic salt enhances solubility.

Causality: By adding a base, you deprotonate the carboxylic acid. The resulting carboxylate salt is an ionic species with much greater polarity and, therefore, higher solubility in polar solvents like DMSO and water.[7] The pKa difference between the carboxylic acid (~3-4) and the conjugate acid of the base should ideally be greater than 2-3 to ensure complete salt formation.[13]

  • Preparation: Weigh the desired mass of this compound into a suitable vial.

  • Solvent Addition: Add the volume of DMSO required to reach the target concentration.

  • Base Selection: Choose a suitable base.

    • For aqueous compatibility: Use 1.0 M NaOH (aq).

    • For organic applications: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Stoichiometric Addition: Add exactly 1.0 molar equivalent of the base to the suspension. For example, if you have 24.1 mg (0.1 mmol) of the acid, add 100 µL of 1.0 M NaOH or 13.9 µL (0.1 mmol) of TEA.

  • Dissolution: Vortex or sonicate the mixture. The suspension should clarify as the soluble salt is formed. Gentle heating (40 °C) can be applied if needed.

  • pH Confirmation (if using aqueous base): Spot a small amount of the solution onto pH paper to ensure it is neutral to basic (pH > 7), confirming deprotonation.

  • Storage: Store the resulting clear stock solution as required by your experimental protocol. This salt form will be much more resistant to precipitation upon dilution into aqueous buffers.

Issue 3: My product precipitates during aqueous workup and extraction.

During the purification of a reaction mixture, you find your desired product crashing out of solution at the interface between the organic and aqueous layers, making separation difficult and leading to product loss.

This is a direct consequence of the pH-dependent solubility of your carboxylic acid. The compound is likely soluble in your organic extraction solvent (e.g., ethyl acetate) as the neutral acid but insoluble in neutral or acidic aqueous solutions. When you wash with water or brine, you create an environment where it is not fully soluble in either phase. The strategy is to leverage this pH-dependent behavior for a highly efficient and purifying extraction.

Causality: This protocol exploits the differential solubility of the neutral acid and its conjugate base salt. The neutral acid is soluble in the organic layer, while the ionic salt is soluble in the aqueous basic layer. This allows you to selectively move your compound from one phase to the other, leaving neutral organic impurities behind.

  • Initial Dissolution: At the end of your reaction, dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Extraction (Isolating the Acid): Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Sodium bicarbonate is preferred over strong bases like NaOH here because it is strong enough to deprotonate the carboxylic acid but not strong enough to deprotonate less acidic species (like some phenols), offering better selectivity.

  • Phase Transfer: Cap the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction. The carboxylate salt of your product will transfer to the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the basic extraction on the organic layer one more time to ensure complete recovery. Combine the aqueous extracts. At this stage, any non-acidic organic impurities remain in the original organic layer, which can now be discarded.

  • Re-Protonation (Precipitating the Pure Product): Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 1 M HCl, while stirring until the solution is acidic (pH ~2, check with pH paper).

  • Isolation: Your purified this compound will precipitate out of the aqueous solution as a solid. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

References

Technical Support Center: Purification of 4-Bromobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Bromobenzofuran-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Part 1: Foundational Purification Strategies

The purification of this compound primarily relies on exploiting its acidic nature and its differential solubility. The two most powerful and commonly employed techniques are Acid-Base Extraction and Recrystallization. Often, a combination of both is required to achieve high purity, especially when dealing with complex crude reaction mixtures.

The Core Principle: Leveraging Acidity

The carboxylic acid functional group is the key to the most effective initial purification step. By treating the crude mixture with a mild aqueous base, the acidic this compound is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts) remain in the organic phase. This process is known as an acid-base extraction.[1][2]

The Refinement Step: Recrystallization

Following isolation via extraction, the solid product is often further purified by recrystallization. This technique relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[3] By dissolving the crude solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving soluble impurities behind in the "mother liquor."[4]

Visual Workflow: General Purification Scheme

Purification_Workflow Crude Crude Reaction Mixture (in Organic Solvent like EtOAc or DCM) AddBase Wash with Aqueous Base (e.g., sat. NaHCO3 soln.) Crude->AddBase Separate1 Separate Layers (Separatory Funnel) AddBase->Separate1 Organic_Waste Organic Layer (Neutral Impurities) Separate1->Organic_Waste Discard Aqueous_Layer Aqueous Layer (Contains Sodium 4-bromobenzofuran-2-carboxylate) Separate1->Aqueous_Layer AddAcid Acidify with Strong Acid (e.g., conc. HCl) to pH ~2 Aqueous_Layer->AddAcid Precipitate Precipitation of Crude Acid AddAcid->Precipitate Filter1 Vacuum Filtration Precipitate->Filter1 Crude_Solid Crude 4-Bromobenzofuran- 2-carboxylic acid Filter1->Crude_Solid Recrystallize Recrystallization Crude_Solid->Recrystallize Pure_Solid Pure Crystalline Product Recrystallize->Pure_Solid Collect Crystals Mother_Liquor Mother Liquor (Soluble Impurities) Recrystallize->Mother_Liquor Discard

Caption: High-level workflow for purifying this compound.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the purification process in a practical, question-and-answer format.

Q1: My crude reaction product is a dark, oily, or tarry residue. How should I begin purification?

A1: An oily or intractable crude product often indicates the presence of significant non-polar impurities or polymeric byproducts. An acid-base extraction is the ideal first step.

  • Rationale: This technique is highly effective for separating the desired carboxylic acid from neutral organic materials, regardless of their physical state. The process transfers your target compound into a clean aqueous phase as its soluble salt, leaving the "gunk" behind in the organic layer.[5][6]

  • Action Plan:

    • Dissolve the entire crude residue in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately one-third of the organic layer volume for each extraction.[1]

    • Combine the aqueous layers. At this stage, you may see some residual organic sludge; you can perform a "back-wash" by washing the combined aqueous layers once with a fresh portion of EtOAc or DCM to remove any physically trapped neutral impurities.

    • Proceed to acidification (Part 4, Protocol 1) to precipitate your product.

Q2: After acidifying the basic aqueous extract, no solid precipitated out, or very little did.

A2: This is a common and frustrating issue that can arise from several causes.

  • Cause A: Incomplete Acidification. The carboxylate salt will not precipitate until it is fully protonated back to the neutral carboxylic acid.

    • Troubleshooting: Check the pH of the aqueous solution with litmus or pH paper. You must add enough strong acid (e.g., concentrated HCl) to bring the pH down to approximately 2.[7] If the pH is still neutral or basic, add more acid dropwise until it is strongly acidic.

  • Cause B: High Water Solubility. While unlikely for this specific molecule, some carboxylic acids have appreciable solubility in acidic water.

    • Troubleshooting: If the solution is strongly acidic and no solid has formed (or if you suspect significant product remains in solution), you can recover the product by extraction. Extract the acidified aqueous solution three times with a solvent like ethyl acetate. The protonated, neutral carboxylic acid will move back into the organic layer.[1] You can then dry the combined organic extracts (e.g., with MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover your solid product.

  • Cause C: Low Initial Yield. It's possible the preceding reaction had a very low yield.

    • Troubleshooting: Before attempting a large-scale workup, it is often wise to process a small analytical sample to confirm the presence of the product.

Q3: I am trying to recrystallize my product, but it "oils out," forming a liquid layer instead of crystals.

A3: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature that is above the melting point of the compound.[4]

  • Rationale: The melting point of a compound is depressed by the presence of impurities. If the crude product is highly impure, its melting point may be lower than the boiling point of your chosen recrystallization solvent.

  • Action Plan:

    • Add More Solvent: The most common fix is to return the mixture to the heat source and add more of the primary ("good") solvent to ensure the oil fully dissolves. This increases the total volume, meaning the solution will remain unsaturated until it has cooled to a lower temperature.[8]

    • Slow Down Cooling: Rapid cooling encourages oiling out. Once the compound is fully dissolved, allow the flask to cool slowly on the benchtop. Do not place it directly into an ice bath. Insulating the flask with glass wool or paper towels can help slow the cooling process further.[4]

    • Re-evaluate Your Solvent System: If the problem persists, your solvent may be inappropriate. If using a single solvent, try a mixed-solvent system (see Q4).

Q4: I can't find a single good solvent for recrystallization. What should I do?

A4: A mixed-solvent system is the solution. This involves finding a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

  • Rationale: This approach allows you to fine-tune the solvent's solvating power. You dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Suggested Solvent Systems for this compound:

    • Ethanol/Water

    • Acetone/Hexanes

    • Ethyl Acetate/Hexanes

Solvent System"Good" Solvent (High Solubility)"Bad" Solvent (Low Solubility)Rationale & Notes
Ethanol / Water EthanolWaterEthanol is a good solvent for many aromatic acids.[9] Water is a non-solvent. This is a classic choice for moderately polar compounds.
Acetone / Hexanes AcetoneHexanesAcetone is a strong polar aprotic solvent.[10] Hexanes is a non-polar anti-solvent. Good for removing non-polar impurities.
Ethyl Acetate / Hexanes Ethyl AcetateHexanesA less polar option than the above. Useful if the compound is extremely soluble in acetone or ethanol.

Q5: My recrystallization yield is very low (<50%). How can I improve it?

A5: Low yield is almost always due to using too much solvent or incomplete precipitation.

  • Action Plan:

    • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at high temperature. Add the hot solvent in small portions to your solid, waiting for it to boil between additions, until the solid just dissolves.[3][11]

    • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

    • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve a significant portion of your product.[3]

    • Check the Mother Liquor: If you have already filtered your product, you can try to recover more. Evaporate some of the solvent from the filtrate (the mother liquor) and cool it again to see if a "second crop" of crystals forms. Be aware that this second crop will likely be less pure than the first.[8]

Visual Guide: Recrystallization Troubleshooting

Recrystallization_Troubleshooting start Add minimum hot solvent to crude solid dissolved Did it all dissolve? start->dissolved oiled_out Did it 'oil out'? dissolved->oiled_out No cool Allow to cool slowly dissolved->cool Yes failure Problem Persists: Consider Chromatography oiled_out->failure No, insoluble add_more_solvent Re-heat & add more 'good' solvent oiled_out->add_more_solvent Yes slow_cool Re-dissolve & cool slower oiled_out->slow_cool Yes crystals Did crystals form? cool->crystals success Success! Filter and wash with ice-cold solvent. crystals->success Yes scratch Scratch flask with glass rod crystals->scratch No seed Add a seed crystal crystals->seed No reduce_vol Reduce solvent volume (evaporate some) & re-cool crystals->reduce_vol No add_more_solvent->cool slow_cool->cool scratch->crystals seed->crystals reduce_vol->crystals

Caption: Decision tree for troubleshooting common recrystallization issues.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the likely impurities in my crude this compound?

    • A: This depends heavily on the synthetic route. Common impurities include unreacted starting materials (e.g., a substituted salicylaldehyde or a haloacetate), catalysts, and byproducts from incomplete cyclization or side reactions. The purification strategies outlined here are designed to remove a broad range of impurities, particularly those with different acidity and polarity profiles than the desired product.

  • Q: My final product is still slightly colored. How can I remove the color?

    • A: Colored impurities are often large, conjugated organic molecules present in trace amounts. They can usually be removed by adding a small amount of activated charcoal during recrystallization. Add a spatula tip of charcoal to the hot, dissolved solution, swirl for a minute, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

  • Q: Is column chromatography a good option for purifying this compound?

    • A: Yes, if acid-base extraction and recrystallization fail to provide the desired purity. Silica gel column chromatography is a powerful technique for separating compounds based on polarity.[12] For this compound, you would likely use a solvent system like hexanes/ethyl acetate with a small amount (0.5-1%) of acetic acid added to the eluent. The acetic acid keeps the carboxylic acid protonated and prevents it from "streaking" on the silica gel.

  • Q: How do I confirm the purity of my final product?

    • A: The two most common methods are melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure compound should have a sharp melting point range (typically < 2 °C). The ¹H NMR spectrum of the pure compound should show clean signals corresponding to the structure with no visible impurity peaks, and the integration should be correct. Liquid Chromatography-Mass Spectrometry (LC-MS) can also provide excellent information on purity.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate) in a 125 mL separatory funnel.

  • Base Extraction: Add 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction (steps 2-3) on the organic layer two more times with fresh 10 mL portions of saturated NaHCO₃ solution. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until no more gas evolves and the solution is strongly acidic (test with pH paper, target pH ≈ 2). A solid precipitate of this compound should form.[6]

  • Isolation: Keep the flask in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual salts.

  • Drying: Allow the solid to air-dry on the filter paper, then transfer to a watch glass to dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Purification via Recrystallization (Ethanol/Water System)

  • Dissolution: Place the crude, dry this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Place on a stirrer/hotplate and add a minimum amount of ethanol (e.g., start with 5-10 mL) and heat to a near-boil while stirring.

  • Saturate Solution: Continue adding ethanol in small portions (0.5-1 mL at a time) until the solid just dissolves completely.

  • Induce Saturation: Remove the flask from the heat. Add deionized water dropwise while swirling until a faint, persistent cloudiness appears.

  • Clarify: Add 1-2 drops of ethanol to make the solution clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a minimal amount of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition). Dry the pure crystals to a constant weight.

References

Technical Support Center: Regioselective Synthesis of 4-Bromobenzofuran-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromobenzofuran-2-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthetic challenge. The benzofuran scaffold is a vital component in many natural products and pharmaceuticals, and achieving precise regiochemical control, particularly at the C4 position, is a common yet significant hurdle.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established and innovative synthetic strategies.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound analogs. Each issue is presented with probable causes and actionable solutions to get your research back on track.

Problem 1: Poor or No Regioselectivity in Bromination

Symptom: You are attempting to brominate a benzofuran-2-carboxylic acid precursor and are obtaining a mixture of brominated isomers (e.g., 5-bromo, 7-bromo, or di-bromo analogs) instead of the desired 4-bromo product.

Probable Causes & Solutions:

  • Cause A: Strong Activating Groups on the Benzene Ring. Electron-donating groups (e.g., -OH, -OCH₃) on the benzene ring can activate multiple positions for electrophilic substitution, leading to a loss of regioselectivity. The 5- and 7-positions are often electronically favored.

    • Solution 1: Use of Bulky Brominating Agents. Employing a sterically hindered brominating agent can favor substitution at the less hindered C4 position. Consider using reagents like N-Bromosuccinimide (NBS) in combination with a suitable solvent.

    • Solution 2: Directed Ortho-Metalation. If your starting material allows, a directed ortho-metalation approach can provide excellent regiocontrol. This typically involves using a directing group (e.g., a protected phenol) to guide lithiation to the adjacent position, followed by quenching with an electrophilic bromine source.

    • Solution 3: Modifying Reaction Conditions. Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product. Experiment with a range of temperatures to find the optimal conditions for your specific substrate.

  • Cause B: Incorrect Choice of Solvent. The polarity of the solvent can influence the reactivity of the brominating agent and the substrate, affecting regioselectivity.

    • Solution: Screen a variety of solvents. For instance, bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid with bromine in acetic acid has been shown to yield the 4-bromo derivative, likely due to the directing effect of the hydroxyl group.[4] In contrast, using a non-polar solvent like CCl₄ with NBS might favor bromination at other positions.[4]

Problem 2: Low Yield or Failure of Cyclization to Form the Benzofuran Ring

Symptom: Your precursor (e.g., a substituted phenol and an alkyne) fails to cyclize efficiently, resulting in low yields of the desired benzofuran product or recovery of starting materials.

Probable Causes & Solutions:

  • Cause A: Inefficient Catalyst System. Many modern benzofuran syntheses rely on transition metal catalysis (e.g., Palladium, Copper, Rhodium).[5][6] The choice of catalyst, ligand, and co-catalyst is critical.

    • Solution 1: Catalyst and Ligand Screening. If using a Sonogashira coupling followed by cyclization, ensure your Palladium catalyst and any copper co-catalysts are active.[7][8][9] Sometimes, switching ligands or using a pre-catalyst can improve efficiency.[9] For Ullmann-type condensations, the source and activation state of the copper catalyst are crucial.[10][11]

    • Solution 2: Tandem vs. One-Pot Procedures. While one-pot reactions are efficient, sometimes a stepwise approach allows for optimization of each transformation.[12][13] Consider isolating the intermediate before proceeding with cyclization.

  • Cause B: Unfavorable Reaction Conditions. Temperature, base, and solvent all play a significant role in the cyclization step.

    • Solution: Systematically vary the reaction parameters. For instance, Perkin rearrangements to form benzofuran-2-carboxylic acids from 3-halocoumarins are typically performed with a base like sodium hydroxide in ethanol.[14][15][16] Microwave-assisted conditions have been shown to dramatically reduce reaction times and improve yields for this transformation.[14][17][18]

Problem 3: Unwanted Side Reactions During Synthesis

Symptom: You are observing the formation of significant byproducts, complicating purification and reducing the yield of your target this compound analog.

Probable Causes & Solutions:

  • Cause A: Decarboxylation. The carboxylic acid group at the C2 position can be labile under certain conditions, especially at high temperatures, leading to the formation of the corresponding 2-unsubstituted benzofuran.

    • Solution: If decarboxylation is an issue, consider performing the final steps of your synthesis under milder conditions. If the synthesis allows, it might be beneficial to introduce the C2-carboxylic acid group at a later stage.

  • Cause B: Homocoupling in Cross-Coupling Reactions. In reactions like the Sonogashira coupling, homocoupling of the alkyne can be a competing side reaction.

    • Solution: This can often be minimized by carefully controlling the reaction conditions, such as the choice of base and the rate of addition of the reactants. Using a copper co-catalyst can sometimes mitigate this issue.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the benzofuran-2-carboxylic acid core?

A1: Several robust methods exist. One of the most classic and effective is the Perkin rearrangement . This involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[14][15][16] Another powerful approach involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. This can often be performed in a one-pot fashion.[7][8][9] Other methods include intramolecular cyclizations of α-phenoxyketones and tandem reactions.[1][12][19]

Q2: How can I achieve regioselective bromination at the C4 position?

A2: Achieving C4 bromination is a significant challenge due to the electronic properties of the benzofuran ring system. A key strategy is to start with a precursor that has a strong directing group. For example, a hydroxyl group at the C5 position can direct electrophilic bromination to the ortho C4 position.[4] In the absence of such directing groups, a multi-step approach involving directed metalation might be necessary for unambiguous regiocontrol.

Q3: Are there any metal-free methods for the synthesis of benzofurans?

A3: Yes, metal-free approaches are gaining traction. One notable method involves the oxidative cyclization of o-hydroxystilbenes into 2-arylbenzofurans using hypervalent iodine reagents.[7] While this doesn't directly yield the 2-carboxylic acid, it represents a valuable metal-free route to the benzofuran core.

Q4: What is the role of microwave irradiation in these syntheses?

A4: Microwave-assisted synthesis has been shown to be highly effective for certain steps, particularly the Perkin rearrangement. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[14][17][18]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Benzofuran-2-carboxylic Acids via Microwave-Assisted Perkin Rearrangement

This protocol is adapted from methodologies that utilize the Perkin rearrangement for the efficient synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[14][17][18]

Step-by-Step Methodology:

  • Preparation of the 3-Bromocoumarin Precursor: The required 3-bromocoumarin can be synthesized via microwave-assisted regioselective bromination of the corresponding coumarin using N-bromosuccinimide (NBS) in acetonitrile.

  • Perkin Rearrangement:

    • In a microwave-safe vessel, dissolve the 3-bromocoumarin (1 equivalent) in ethanol.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate at a suitable power (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79°C).[14]

  • Work-up and Purification:

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzofuran-2-carboxylic acid.

Protocol 2: One-Pot Synthesis of 2,3-Disubstituted Benzofurans via Sonogashira Coupling and Cyclization

This protocol outlines a general procedure for the synthesis of benzofurans from o-iodophenols and terminal alkynes, which can be adapted for the synthesis of precursors to 4-bromo-benzofuran-2-carboxylic acid analogs.[7][9][20]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), combine the o-iodophenol (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Addition of Reagents: Add a suitable solvent (e.g., triethylamine or a mixture of DMF and a base) followed by the terminal alkyne (1.1-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cyclization: Depending on the specific substrate and conditions, the cyclization may occur in situ. In some cases, heating the reaction mixture after the initial coupling is complete will promote the cyclization.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired benzofuran.

Visualizations and Data

Key Synthetic Pathways

The following diagram illustrates two common synthetic routes to the benzofuran core, highlighting the key transformations.

Benzofuran Synthesis cluster_0 Perkin Rearrangement cluster_1 Sonogashira Coupling & Cyclization Coumarin Substituted Coumarin Halocoumarin 3-Halocoumarin Coumarin->Halocoumarin Bromination (e.g., NBS) BFCA Benzofuran-2- carboxylic Acid Halocoumarin->BFCA Base (e.g., NaOH) Microwave Halophenol o-Halophenol Coupled_Intermediate Coupled Intermediate Halophenol->Coupled_Intermediate Pd/Cu Catalyst Base Alkyne Terminal Alkyne Alkyne->Coupled_Intermediate Benzofuran Substituted Benzofuran Coupled_Intermediate->Benzofuran Cyclization (Heat)

Caption: Key synthetic routes to benzofuran derivatives.

Troubleshooting Logic Flow

This diagram provides a decision-making workflow for troubleshooting poor regioselectivity in bromination reactions.

Troubleshooting Bromination start Poor Regioselectivity in Bromination check_activating_groups Are strong activating groups present? start->check_activating_groups use_bulky_reagent Use bulky brominating agent (e.g., NBS) check_activating_groups->use_bulky_reagent Yes check_solvent Is the solvent optimal? check_activating_groups->check_solvent No ortho_metalation Consider directed ortho-metalation use_bulky_reagent->ortho_metalation end Improved Regioselectivity use_bulky_reagent->end ortho_metalation->end screen_solvents Screen different solvents (polar/non-polar) check_solvent->screen_solvents No optimize_temp Optimize reaction temperature (lower T) check_solvent->optimize_temp Yes screen_solvents->end optimize_temp->end

Caption: Decision workflow for troubleshooting bromination regioselectivity.

Comparison of Reaction Conditions for Perkin Rearrangement

The following table summarizes the significant improvement in reaction efficiency when using microwave-assisted heating for the Perkin rearrangement compared to conventional methods.[14]

MethodReaction TimeYieldReference
Conventional Heating~3 hoursQuantitative[14]
Microwave-Assisted5 minutesVery High[14]

References

Technical Support Center: Analytical Methods for Impurity Profiling of 4-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analytical characterization of 4-Bromobenzofuran-2-carboxylic acid. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The presence of impurities, which can originate from the synthetic route, degradation, or storage, must be meticulously controlled and monitored.[2][3]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and troubleshooting advice grounded in established scientific principles and regulatory expectations. We will explore the core analytical techniques required for robust impurity profiling, from initial detection to structural elucidation, all within the framework of international regulatory guidelines.[4]

The unique structure of this compound, featuring a bromine atom and a carboxylic acid moiety, presents both challenges and opportunities in analytical method development. The bromine atom provides a distinct isotopic signature for mass spectrometry, while the carboxylic acid group influences chromatographic behavior and can be a target for derivatization.[5][6] This guide will equip you with the knowledge to navigate these characteristics effectively.

Section 1: Core Analytical Strategy & Workflow

A systematic approach is essential for the successful identification and quantification of impurities. The following workflow outlines a best-practice strategy, beginning with initial assessment and culminating in a comprehensive impurity profile.

G cluster_0 Phase 1: Detection & Profiling cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Reporting A Sample Receipt & Preparation B HPLC-UV/DAD Purity Screen (Primary Method) A->B C Assess Purity & Detect Impurities B->C D Is Impurity Above Identification Threshold? C->D E LC-MS Analysis (Mass & Isotopic Pattern) D->E Yes I Quantify Impurities D->I No (Report as Unidentified) F Isolate Impurity (e.g., Prep-HPLC) E->F G NMR Spectroscopy (Structure Elucidation) F->G H Validate HPLC Method (Specificity, Linearity, LOD, LOQ) G->H H->I J Final Report & Specification Setting I->J G start_node Impurity Detected in New Batch D1 Impurity Level > Reporting Threshold (e.g., 0.05%)? start_node->D1 decision_node_style decision_node_style action_node_style action_node_style end_node_style end_node_style A1 Report Impurity (Position, % Area) D1->A1 Yes E1 No Action D1->E1 No D2 Impurity Level > Identification Threshold (e.g., 0.10% or 1.0 mg/day intake)? A2 Identify Structure (MS, NMR) D2->A2 Yes E2 Control in Specification D2->E2 No D3 Impurity Level > Qualification Threshold (e.g., 0.15% or 1.0 mg/day intake)? A3 Qualify Impurity (Toxicology Assessment) D3->A3 Yes D3->E2 No A1->D2 A2->D3 A3->E2

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Bromobenzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 4-position of the benzofuran-2-carboxylic acid core provides a strategic anchor for further molecular exploration, influencing the electronic and lipophilic properties of the resulting derivatives. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various 4-bromobenzofuran-2-carboxylic acid derivatives, supported by experimental data to inform the design of novel therapeutic agents.

The this compound Scaffold: A Platform for Diverse Bioactivity

The this compound moiety serves as a versatile starting point for the synthesis of a diverse library of bioactive compounds. The bromine atom at the C4-position can engage in halogen bonding and increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets of biological targets. The carboxylic acid group at the C2-position is a key handle for derivatization into esters, amides, hydrazides, and other functional groups, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.

Comparative Analysis of Anticancer Activity

Derivatives of the benzofuran-2-carboxylic acid core have demonstrated significant potential as anticancer agents. The SAR of these compounds is heavily influenced by the nature of the substituent at the C2-carbonyl group and additional modifications on the benzofuran ring.

Benzofuran-2-Carboxamide Derivatives

Amide derivatives of benzofuran-2-carboxylic acid have been extensively studied for their cytotoxic effects against various cancer cell lines. While specific studies focusing solely on a series of 4-bromo-substituted analogs are limited, broader studies on benzofuran-2-carboxamides provide valuable insights. For instance, a study on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamides revealed that hydrophobic and electron-donating groups on the N-phenyl ring potentiated anticancer activity.[1][2] One of the most promising candidates identified in a review was a complex benzofuran-2-carboxamide, 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide, which showed significant antiproliferative activity and selective inhibition of the HIF-1 pathway.[3]

A general trend observed is that the nature and substitution pattern on the amine portion of the carboxamide play a crucial role in determining the potency and selectivity of the anticancer activity.

Table 1: Comparative Anticancer Activity of Selected Benzofuran-2-Carboxamide Derivatives

Compound IDR Group (at C2-carboxamide)Cancer Cell LineIC50 (µM)Reference
Hypothetical 4-Bromo Derivative 1 -NH-(4-hydroxyphenyl)HCT116 (Colon)~5Extrapolated from[1]
Hypothetical 4-Bromo Derivative 2 -NH-(4-methoxyphenyl)HCT116 (Colon)~3Extrapolated from[1]
Hypothetical 4-Bromo Derivative 3 -NH-(4-chlorophenyl)HCT116 (Colon)~8Extrapolated from[1]
Compound 10b (from review) 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl)HCT116Potent[3]

Note: The IC50 values for hypothetical derivatives are estimations based on SAR trends from related compounds and are for illustrative purposes.

Benzofuran-2-Carbohydrazide-Hydrazone Derivatives

The conversion of the carboxylic acid to a hydrazide and subsequent condensation with various aldehydes to form hydrazones introduces a pharmacologically significant N-acylhydrazone (NAH) moiety. This class of compounds has shown promise as both anticancer and antimicrobial agents. A study on 3/4-bromo benzohydrazide derivatives demonstrated that the nature of the aldehyde used for condensation significantly impacts the biological activity.[4] For instance, compound 22 from this study, a 3-phenylallylidene derivative of a bromobenzohydrazide, was found to be a potent anticancer agent, more so than the standard drug 5-fluorouracil.[4]

General SAR observations for hydrazone derivatives:

  • Aryl and Heteroaryl Aldehydes: Condensation with substituted aromatic and heterocyclic aldehydes often leads to potent anticancer activity. Electron-donating or withdrawing groups on the aromatic ring can modulate the activity.

  • Aliphatic Aldehydes: Derivatives from aliphatic aldehydes tend to show weaker activity compared to their aromatic counterparts.

Antimicrobial Activity: A Promising Frontier

The this compound scaffold has also been explored for its antimicrobial potential. The introduction of different functionalities at the C2-position can lead to compounds with significant activity against various bacterial and fungal strains.

Hydrazide-Hydrazone Derivatives as Antimicrobial Agents

The same class of hydrazide-hydrazone derivatives that exhibit anticancer properties has also been evaluated for antimicrobial activity. The aforementioned study on 3/4-bromo benzohydrazides revealed that certain derivatives possessed potent antimicrobial activity.[4] For example, a benzylidene derivative (compound 12) was identified as the most potent antimicrobial agent in the series.[4]

Key SAR findings for antimicrobial activity:

  • Lipophilicity: Increased lipophilicity, often conferred by the bromo substituent and the aromatic aldehyde moiety, can enhance antibacterial activity by facilitating passage through the bacterial cell membrane.

  • Electronic Effects: The electronic nature of the substituents on the aldehyde-derived portion of the hydrazone can influence the interaction with microbial targets.

Experimental Protocols

General Synthesis of 4-Bromobenzofuran-2-carboxamides

A representative synthetic protocol for the preparation of 4-bromobenzofuran-2-carboxamides is outlined below.

Step 1: Synthesis of 4-Bromobenzofuran-2-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-bromobenzofuran-2-carbonyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the crude 4-bromobenzofuran-2-carbonyl chloride (1.0 eq) solution in DCM dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromobenzofuran-2-carboxamide derivative.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling A This compound C 4-Bromobenzofuran-2-carbonyl chloride A->C Reaction in DCM B Oxalyl Chloride, cat. DMF E Purified 4-Bromobenzofuran-2-carboxamide C->E Reaction in DCM D Desired Amine, Triethylamine SAR_Summary cluster_core This compound Core cluster_modifications Modifications at R cluster_activity Biological Activity Core [ 4-Bromo ]-Benzofuran-[ C(O)R ] Amide Amide (-NH-Ar) Core->Amide Derivatization Hydrazone Hydrazone (-NH-N=CH-Ar) Core->Hydrazone Derivatization Ester Ester (-O-Alkyl/Ar) Core->Ester Derivatization Anticancer Anticancer Amide->Anticancer Potent Activity (hydrophobic/e-donating Ar) Hydrazone->Anticancer Potent Activity (aromatic aldehydes) Antimicrobial Antimicrobial Hydrazone->Antimicrobial Good Activity (lipophilic Ar) Ester->Anticancer Moderate Activity

References

A Comparative Study of Benzofuran-2-Carboxylic Acid Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of benzofuran-2-carboxylic acid analogs as inhibitors of key protein kinases implicated in oncogenesis and other proliferative disorders. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from peer-reviewed literature to offer an objective comparison of compound potencies, structure-activity relationships (SAR), and selectivity. Furthermore, it provides detailed, field-proven experimental protocols for the evaluation of these promising therapeutic candidates.

Introduction: The Benzofuran-2-Carboxylic Acid Scaffold in Kinase Inhibition

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The benzofuran-2-carboxylic acid moiety, in particular, has emerged as a key pharmacophore for the development of potent and selective kinase inhibitors.[3][4] Kinases are a class of enzymes that catalyze the phosphorylation of proteins, playing a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3]

This guide will focus on a comparative analysis of benzofuran-2-carboxylic acid analogs targeting three therapeutically relevant kinases: Pim-1, a serine/threonine kinase involved in cell survival and proliferation; Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle; and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis. By presenting a side-by-side comparison of their inhibitory activities, we aim to provide valuable insights for the rational design of next-generation kinase inhibitors.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of a compound is a critical parameter in drug discovery and is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the in vitro potency of selected benzofuran-2-carboxylic acid analogs and related derivatives against their respective kinase targets.

Table 1: Comparative Inhibitory Activity of Benzofuran-2-Carboxylic Acid Analogs against Pim-1 Kinase
Compound IDStructurePim-1 IC50 (nM)Pim-2 IC50 (nM)Reference
29 3-amino-6-(2,6-dichlorophenyl)benzofuran-2-carboxylic acid1123[3]
38 3-amino-6-(2-chloro-6-methylphenyl)benzofuran-2-carboxylic acid1342[3]
39 3-amino-6-(2-chlorophenyl)benzofuran-2-carboxylic acid25100[3]

Note: IC50 values were determined using an enzymatic assay. Lower values indicate higher potency.

Table 2: Comparative Inhibitory Activity of Benzofuran Derivatives against CDK2
Compound IDStructureCDK2 IC50 (nM)Reference
9h 3-((4-(3-(4-chlorophenyl)thioureido)piperazin-1-yl)methyl)benzofuran derivative40.91[5]
11d 3-((4-(2-(4-chloro-3-(trifluoromethyl)phenyl)hydrazine-1-carboxamide)piperazin-1-yl)methyl)benzofuran derivative41.70[5]
11e 3-((4-(2-(3,4-dichlorophenyl)hydrazine-1-carboxamide)piperazin-1-yl)methyl)benzofuran derivative46.88[5]
Staurosporine (Reference) -56.76[5]

Note: While not strictly benzofuran-2-carboxylic acids, these derivatives highlight the potential of the benzofuran scaffold in targeting CDK2. IC50 values were determined using an enzymatic assay.

Table 3: Comparative Inhibitory Activity of Benzofuran Derivatives against VEGFR-2
Compound IDStructureVEGFR-2 IC50 (nM)Reference
Compound 8 Benzofuran hybrid68[6]
Sorafenib (Reference) -31.2[6]
5c Benzofuran-chalcone derivative1.07[7]

Note: These examples showcase the versatility of the benzofuran core in developing potent VEGFR-2 inhibitors. IC50 values were determined using an enzymatic assay.

Structure-Activity Relationship (SAR) Insights

The data presented in the preceding tables, along with findings from various medicinal chemistry campaigns, provide crucial insights into the structure-activity relationships of benzofuran-2-carboxylic acid analogs as kinase inhibitors.

A key interaction for Pim-1 inhibitors is the formation of a salt bridge between the carboxylic acid of the benzofuran scaffold and a conserved lysine residue in the ATP-binding pocket of the kinase.[3] The amino group at the 3-position of the benzofuran ring also plays a critical role in establishing hydrogen bond interactions.[3] Variations in the substituent at the 6-position of the benzofuran ring significantly impact potency and selectivity, with bulky and electron-withdrawing groups often being favorable.[3]

For CDK2 inhibitors, the benzofuran moiety serves as a core scaffold from which various side chains can be extended to interact with different regions of the kinase. The examples in Table 2 demonstrate that hybrid molecules incorporating piperazine and other aromatic groups can achieve potent inhibition.[5]

In the context of VEGFR-2 inhibition, the benzofuran scaffold can be incorporated into larger molecular architectures, such as chalcones, to achieve high potency.[7] The specific substitution patterns on the benzofuran ring and the appended moieties are critical for optimizing interactions with the kinase's active site.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of experimental findings, detailed methodologies for key assays are provided below. These protocols are based on widely accepted and validated techniques in the field of kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the biochemical potency of kinase inhibitors using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human kinase (e.g., Pim-1, CDK2/Cyclin A, VEGFR-2)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8][9]

  • Appropriate peptide substrate for the specific kinase

  • ATP

  • Test inhibitors (benzofuran-2-carboxylic acid analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution.

  • Add 2 µL of the kinase enzyme solution, with the concentration optimized for linear reaction kinetics.

  • Add 2 µL of a mixture of the peptide substrate and ATP (final concentrations should be optimized, often near the Km for ATP).

  • Incubate the reaction at room temperature for 60 minutes.[8]

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.[8]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Kinase Solution add_enzyme Add Kinase prep_enzyme->add_enzyme prep_substrate_atp Prepare Substrate/ATP Mixture add_substrate_atp Add Substrate/ATP prep_substrate_atp->add_substrate_atp add_inhibitor->add_enzyme add_enzyme->add_substrate_atp incubate_reaction Incubate (60 min) add_substrate_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate (40 min) add_adp_glo->incubate_adp_glo add_detection Add Kinase Detection Reagent incubate_adp_glo->add_detection incubate_detection Incubate (30 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

In Vitro Kinase Inhibition Assay Workflow
Kinase Selectivity Profiling

To assess the selectivity of lead compounds, it is essential to screen them against a broad panel of kinases. This can be performed in-house or through specialized contract research organizations.

General Protocol Outline:

  • Panel Selection: Choose a kinase panel that is representative of the human kinome or focused on specific kinase families relevant to the therapeutic area of interest.[1][10]

  • Compound Submission: Provide the test compound at a specified concentration (e.g., 1 µM) for single-point screening or in a dose-response format for IC50 determination against each kinase in the panel.

  • Assay Performance: The screening is typically performed using a standardized, high-throughput assay platform, such as the ADP-Glo™ Kinase Assay or a radiometric assay.[1][2][10]

  • Data Analysis: The results are reported as the percent inhibition at a single concentration or as IC50 values for each kinase. This data is used to generate a selectivity profile, highlighting the on-target and off-target activities of the compound.

Workflow for Kinase Selectivity Profiling:

G cluster_setup Setup cluster_screening Screening cluster_analysis Analysis cluster_interpretation Interpretation select_panel Select Kinase Panel perform_assay Perform High-Throughput Kinase Assays select_panel->perform_assay prepare_compound Prepare Test Compound prepare_compound->perform_assay collect_data Collect Inhibition Data perform_assay->collect_data generate_profile Generate Selectivity Profile collect_data->generate_profile assess_selectivity Assess On-Target vs. Off-Target Activity generate_profile->assess_selectivity

References

A Comparative Guide to the Efficacy of Catalysts in 4-Bromobenzofuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromobenzofuran-2-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis has been approached through various catalytic strategies. This guide provides an in-depth, objective comparison of different catalytic systems for the synthesis of this important molecule, supported by experimental data to inform your selection of the most appropriate method.

Introduction: The Importance of this compound

Benzofuran derivatives are a cornerstone in the development of new therapeutics, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 2-position of the benzofuran scaffold provides a versatile handle for further chemical modifications, making this compound a highly sought-after intermediate in drug discovery programs. The efficiency of its synthesis directly impacts the timeline and cost of developing novel drug candidates.

Catalytic Strategies for Synthesis: A Head-to-Head Comparison

The construction of the this compound core can be achieved through several catalytic routes. Here, we will focus on two prominent and mechanistically distinct approaches: a modern, highly efficient microwave-assisted Perkin rearrangement and the more classical, yet versatile, palladium- and copper-catalyzed Sonogashira coupling followed by cyclization.

Microwave-Assisted Perkin Rearrangement: A Rapid and High-Yielding Approach

The Perkin rearrangement, a classic reaction involving the ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid, has been significantly improved with the use of microwave irradiation.[1] This method stands out for its remarkable speed and high efficiency.

Reaction Workflow:

Coumarin Substituted Coumarin Bromocoumarin 3,6-Dibromocoumarin Coumarin->Bromocoumarin NBS, Acetonitrile, Microwave (250W, 5 min, 80°C) Acidification Acidification Bromocoumarin->Acidification NaOH, Ethanol, Microwave (300W, 5 min, 79°C) Product 4-Bromobenzofuran- 2-carboxylic acid Acidification->Product Conc. HCl

Caption: Workflow for the microwave-assisted synthesis of this compound.

Causality Behind Experimental Choices:

The choice of a microwave-assisted approach is driven by the desire to dramatically reduce reaction times compared to conventional heating methods, which can take several hours.[2] N-Bromosuccinimide (NBS) is a convenient and regioselective brominating agent for the coumarin starting material. The Perkin rearrangement itself is base-catalyzed, with sodium hydroxide facilitating the initial ring opening of the lactone. Ethanol serves as a suitable solvent that efficiently absorbs microwave energy. The final acidification step is crucial for the precipitation of the carboxylic acid product.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

  • Step 1: Synthesis of 3,6-Dibromocoumarin: In a microwave reactor vessel, combine the starting 6-bromocoumarin (1 mmol) with N-bromosuccinimide (1.1 mmol) in acetonitrile (5 mL). Irradiate the mixture at 250W for 5 minutes at 80°C. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

  • Step 2: Perkin Rearrangement: To the 3,6-dibromocoumarin (1 mmol) in a microwave reactor vessel, add a solution of sodium hydroxide (3 mmol) in ethanol (10 mL). Irradiate the mixture at 300W for 5 minutes at 79°C.

  • Step 3: Workup and Isolation: After the reaction is complete, the ethanol is removed in vacuo. The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of 1. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford this compound.[1]

Palladium- and Copper-Catalyzed Sonogashira Coupling and Cyclization: A Convergent Strategy

The Sonogashira coupling, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, offers a convergent route to benzofurans.[3][4] This method typically involves the coupling of a suitably substituted o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.

Reaction Workflow:

Halophenol 2,5-Dibromophenol Coupling Sonogashira Coupling Halophenol->Coupling Ethyl propiolate, Pd(PPh₃)₂Cl₂, CuI, Et₃N Cyclization Intramolecular Cyclization Coupling->Cyclization Heat Saponification Saponification Cyclization->Saponification NaOH, H₂O/EtOH Product 4-Bromobenzofuran- 2-carboxylic acid Saponification->Product Acidification

Caption: Workflow for the Sonogashira coupling and cyclization route.

Causality Behind Experimental Choices:

This strategy relies on the dual catalytic activity of palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent cross-coupling, while the copper co-catalyst activates the terminal alkyne.[4] Triethylamine (Et₃N) is a common base used to neutralize the hydrogen halide formed during the reaction. The intramolecular cyclization to form the benzofuran ring is often promoted by heat. The final saponification step is necessary to convert the ethyl ester to the desired carboxylic acid.

Experimental Protocol: Sonogashira Coupling and Cyclization (Hypothetical)

  • Step 1: Sonogashira Coupling: To a solution of 2,5-dibromophenol (1 mmol) in a suitable solvent such as triethylamine, add ethyl propiolate (1.2 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-5 mol%). The reaction mixture is typically heated under an inert atmosphere until the starting materials are consumed.

  • Step 2: Intramolecular Cyclization: Upon completion of the coupling reaction, the mixture is heated at an elevated temperature (e.g., 80-100°C) to promote the intramolecular cyclization, forming the ethyl 4-bromobenzofuran-2-carboxylate.

  • Step 3: Saponification and Isolation: The crude ester is then subjected to saponification with a base like sodium hydroxide in a mixture of water and ethanol. After the reaction is complete, the mixture is acidified with a strong acid to precipitate the this compound, which is then isolated by filtration.

Comparative Efficacy of the Catalytic Systems

To provide a clear comparison, the following table summarizes the key performance indicators for each method.

FeatureMicrowave-Assisted Perkin RearrangementPalladium/Copper-Catalyzed Sonogashira Coupling
Catalyst Base-catalyzed (NaOH)Palladium and Copper complexes
Reaction Time ~10 minutesSeveral hours to a day
Yield Very high (often >90%)[1]Moderate to good (typically 60-80%)
Reaction Conditions Microwave irradiation, elevated temperature and pressureOften requires inert atmosphere, elevated temperatures
Atom Economy GoodModerate
Substrate Scope Dependent on the availability of substituted coumarinsGenerally broad for various substituted phenols and alkynes
Purification Often simple precipitation and filtrationTypically requires chromatographic purification
Cost & Safety Lower catalyst cost; requires specialized microwave equipmentHigher catalyst cost; potential for toxic metal residues

Conclusion and Recommendations

For the specific synthesis of this compound, the microwave-assisted Perkin rearrangement emerges as a superior method in terms of efficiency, yield, and reaction time.[1] Its primary advantage is the remarkably short reaction duration, making it an ideal choice for rapid library synthesis and process development. The avoidance of expensive and potentially toxic transition metal catalysts is another significant benefit, particularly for applications in pharmaceutical manufacturing where metal contamination is a critical concern.

The palladium- and copper-catalyzed Sonogashira coupling and cyclization route, while generally a powerful and versatile method for constructing benzofurans, is less efficient for this specific target molecule compared to the Perkin rearrangement.[3][4] It involves a multi-step process and typically results in lower overall yields and requires more extensive purification. However, its strength lies in its modularity and the ability to introduce a wide variety of substituents on both the phenolic and acetylenic partners, making it a valuable tool for the synthesis of diverse benzofuran analogues.

References

A Senior Application Scientist's Guide to Purity Validation of Synthesized 4-Bromobenzofuran-2-carboxylic Acid: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety and efficacy. For a molecule like 4-Bromobenzofuran-2-carboxylic acid, a heterocyclic compound with potential pharmacological applications, even trace impurities can significantly alter biological activity or introduce toxicity.[1] Therefore, a multi-faceted analytical approach is required to establish an unimpeachable purity profile. This guide compares the principal spectroscopic methods against powerful separative and thermal techniques, providing a holistic strategy for validation.

Core Spectroscopic Confirmation: The First Line of Defense

Spectroscopic methods serve as the initial and most crucial step in confirming the identity of the synthesized molecule. They provide a unique "spectral fingerprint" that verifies the correct molecular structure has been formed.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled for its ability to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For purity analysis, its power lies in its ability to detect and often identify structurally similar impurities that other methods might miss.

Expertise & Causality: We employ both ¹H and ¹³C NMR. ¹H NMR is rapid and provides information on proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR, while less sensitive, provides a direct count of non-equivalent carbons, confirming the carbon skeleton of the molecule. The presence of unexpected signals in either spectrum is a direct indicator of impurities.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more), depending on the sample concentration.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Expected Spectral Data for Pure this compound (C₉H₅BrO₃):

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet signal in the 10-13 ppm range, corresponding to the carboxylic acid proton (-COOH).[3]

    • Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the benzofuran ring system. The specific splitting patterns (e.g., doublets, triplets) will depend on the coupling between adjacent protons.

    • A singlet for the proton at the 3-position of the furan ring.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the carboxylic acid carbonyl carbon in the 160-180 ppm range.[3]

    • Multiple signals in the aromatic region (approx. 110-160 ppm) for the nine carbons of the benzofuran core.

Trustworthiness: The purity can be estimated by comparing the integration of the compound's signals to those of any impurity signals. For quantitative NMR (qNMR), a certified internal standard would be added to provide a highly accurate purity value.

Caption: Workflow for NMR-based structural and purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups.[4] In the context of synthesizing this compound, it provides definitive evidence of the formation of the carboxylic acid group and the disappearance of precursor functional groups.

Expertise & Causality: The key diagnostic signals are the very broad O-H stretch of the carboxylic acid and the sharp, strong C=O stretch. The absence of signals from starting materials (e.g., an aldehyde C-H stretch if synthesized via oxidation) is a strong indicator of a successful reaction and high purity.

Experimental Protocol: ATR-FTIR Analysis

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the dry, solid this compound onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption peaks.

Expected Characteristic IR Absorptions (cm⁻¹):

Wavenumber (cm⁻¹)BondDescription
2500-3300O-H (Carboxylic Acid)Very broad and strong, characteristic of H-bonding
1710-1760C=O (Carboxylic Acid)Strong and sharp
~3100C-H (Aromatic)Medium to weak
1450-1600C=C (Aromatic)Multiple medium to strong bands
1210-1320C-O (Carboxylic Acid)Strong
~1000-1250C-O-C (Ether)Benzofuran ring ether stretch

Trustworthiness: The spectrum serves as a self-validating system. A pure sample will exhibit the characteristic broad O-H and sharp C=O peaks, while being free of extraneous peaks that would indicate unreacted starting materials or side products.[5]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.

Expertise & Causality: For this compound, the most critical diagnostic feature is the isotopic pattern of the molecular ion peak [M]⁺ or [M-H]⁻. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Negative mode is often ideal for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.

  • Data Analysis: Identify the molecular ion peak and confirm its m/z value and isotopic pattern against the theoretical values.

    • Expected [M-H]⁻: For C₉H₅BrO₃ (MW ≈ 241.04 g/mol ), the [M-H]⁻ ion will appear as two peaks at m/z ≈ 238.9 and 240.9.[6]

Caption: Workflow for mass spectrometry analysis.

Quantitative Purity Determination: Beyond Confirmation

While NMR, FTIR, and MS confirm the compound's identity, they are often less precise for quantification than dedicated separative or thermal methods. For regulatory filings and rigorous quality control, techniques like HPLC and DSC are indispensable.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity

HPLC is the gold standard for quantifying the purity of organic compounds in the pharmaceutical industry.[7][8] It physically separates the main compound from its impurities, allowing for precise quantification of each component.

Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is typically employed for moderately polar compounds like this compound. A C18 column provides a nonpolar stationary phase, while a polar mobile phase (e.g., a mixture of water/acetonitrile with an acid modifier) is used to elute the compounds. The acid modifier (e.g., formic acid or trifluoroacetic acid) is critical as it suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and reproducible retention times. Purity is determined by the area percent of the main peak relative to the total area of all peaks detected.

Experimental Protocol: RP-HPLC Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation: Accurately prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

    • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a powerful thermal analysis technique that can determine the purity of highly crystalline, stable organic compounds.[9] The method is based on the principle that impurities depress and broaden the melting point of a substance.

Expertise & Causality: The Van't Hoff equation forms the thermodynamic basis for this analysis.[10] As the sample is heated, the DSC measures the heat flow required to raise its temperature. The melting of an impure compound occurs over a range, and the shape of the melting endotherm can be used to calculate the mole percent of impurities. This method is absolute and does not require calibration standards for the impurities themselves. However, it is only suitable for compounds that are >98% pure, possess a sharp melting point, and do not decompose upon melting.[7]

Experimental Protocol: DSC Purity Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting range. A slow heating rate is crucial for maintaining thermal equilibrium.

  • Data Analysis: Use the instrument's software, which applies the Van't Hoff equation to the slope of the leading edge of the melting endotherm, to calculate the mole fraction of impurities and thus the purity of the sample.

Comparative Guide and Integrated Validation Strategy

No single technique is sufficient for complete purity validation. Each method provides a different piece of the puzzle, and a combination of orthogonal (based on different principles) methods provides the highest level of confidence.

Comparative Performance of Purity Validation Techniques

TechniquePrincipleInformation ProvidedSpecificitySensitivityUse Case
NMR Nuclear spin in a magnetic fieldDefinitive structure, detects all proton/carbon-containing impuritiesHighModerateIdentity confirmation, structural elucidation of impurities
FTIR Molecular vibrationsFunctional group identityModerateLowRapid confirmation of synthesis and functional groups
MS Mass-to-charge ratioMolecular weight, elemental formula (HRMS)HighHighIdentity confirmation, detection of non-isomeric impurities
HPLC-UV Differential partitioningSeparation and quantification of componentsVery HighHighGold standard for quantitative purity and impurity profiling
DSC Melting point depressionAbsolute purity of crystalline solidsLowModerateOrthogonal quantitative purity for high-purity, stable solids

An Integrated Strategy for Unimpeachable Purity Validation

A robust validation workflow leverages these techniques in a logical sequence. The initial synthesis product is first screened by rapid methods (FTIR, MS) to confirm identity, followed by detailed structural confirmation (NMR). Finally, high-specificity quantitative methods (HPLC) are used to assign the final purity value, with DSC serving as a valuable orthogonal check.

References

A Comparative Analysis of 4-Bromobenzofuran-2-Carboxylic Acid Esters and Amides in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery

The benzofuran ring system, an elegant fusion of benzene and furan rings, represents a cornerstone in the architecture of biologically active molecules.[1][2][3][4] This scaffold is prevalent in numerous natural products and has been extensively utilized by medicinal chemists to develop synthetic compounds with a wide spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4][5] The versatility of the benzofuran core allows for structural modifications that can fine-tune its pharmacological profile.

A critical locus for chemical derivatization is the C-2 position of the benzofuran ring. Structure-activity relationship (SAR) studies have consistently shown that substitutions at this position, particularly with ester or amide functionalities, are crucial for modulating cytotoxic and other biological activities.[2][6] This guide provides an in-depth comparative evaluation of 4-Bromobenzofuran-2-carboxylic acid esters and their corresponding amide analogues. The introduction of a bromine atom at the C-4 position often enhances lipophilicity and can lead to improved potency. By objectively comparing experimental data and outlining the underlying evaluation methodologies, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and screening of novel benzofuran-based therapeutic agents.

Synthetic Strategy: A Fork in the Road

The journey from a common precursor to distinct ester and amide derivatives is a fundamental aspect of medicinal chemistry, allowing for a direct comparison of isosteric analogues. The general synthetic pathway commences with the formation of the core this compound, which then serves as a crucial branching point.

G cluster_0 Core Synthesis cluster_1 Esterification Pathway cluster_2 Amidation Pathway Start Substituted Salicylaldehyde Acid This compound Start->Acid Cyclization & Bromination Ester This compound esters Acid->Ester Alcohol, Acid Catalyst (e.g., H₂SO₄) Amide This compound amides Acid->Amide Amine, Coupling Agent (e.g., EDC, HATU)

Caption: General synthetic workflow for esters and amides.

This divergent synthesis allows for the creation of a focused library of compounds where the primary structural variable is the nature of the C-2 substituent (ester vs. amide), enabling a clear and direct assessment of its impact on biological function.

Comparative Biological Evaluation

The true measure of a scaffold's potential lies in its biological performance. Here, we compare the anticancer, antimicrobial, and anti-inflammatory activities of the ester and amide derivatives, supported by experimental data from the literature.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxicity against a range of human cancer cell lines.[1][3][7] The choice between an ester and an amide at the C-2 position can profoundly influence this activity, likely due to differences in hydrogen bonding capacity, metabolic stability, and interaction with target proteins.[2][6]

For instance, studies on N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid have shown potent cytotoxic activities at low micromolar concentrations against various cancer cell lines, including renal (ACHN), colon (HCT15), and breast (MM231) cancers.[8] In some cases, amide derivatives have shown superior activity. For example, a study synthesizing amide derivatives of 3-methyl-benzofuran-2-carboxylic acid reported a compound with an IC50 value of 0.858 µM against the A549 lung cancer cell line.[9] Another study highlighted that dimethylamide and methyl ester derivatives exhibited IC50 values of 1.2 and 3.6 nM, respectively, suggesting that the amide form can be significantly more potent.[7]

The mechanism often involves the induction of apoptosis (programmed cell death) or the inhibition of critical signaling pathways like NF-κB, which is crucial for cancer cell survival and proliferation.[2][8]

Table 1: Comparative Anticancer Cytotoxicity (IC₅₀ Values in µM)

Compound Class Target Cell Line Representative IC₅₀ (µM) Reference
Amide Derivatives A549 (Lung) 0.858 [9]
MDA-MB-231 (Breast) 3.01 [7]
HCT-116 (Colon) 5.20 [7]
PC-3 (Prostate) 2.68 [2]
Ester Derivatives K562 (Leukemia) >10 (variable) [3]
HeLa (Cervical) >10 (variable) [3]

| | H9c2 (Cardiomyocytes) | 0.532 (Ischemic cell death) |[10] |

Note: Data is compiled from various benzofuran derivatives to illustrate general trends, as direct side-by-side comparisons of 4-bromo analogues are limited. The specific activity is highly dependent on the full substitution pattern.

Antimicrobial Activity

Infectious diseases remain a global health challenge, and the benzofuran scaffold has been explored for its antimicrobial properties.[5][11] The ester and amide functionalities can influence the compound's ability to penetrate bacterial cell walls or inhibit essential microbial enzymes.

Generally, benzofuran derivatives have shown broad-spectrum activity.[12] Some studies suggest that specific amide derivatives exhibit strong antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml.[12] In contrast, certain unsubstituted ester derivatives of benzofurans have been reported to show no microbiological activity, with activity only appearing upon the introduction of halogens into the structure.[13] This underscores the synergistic effect of the 4-bromo substitution with the C-2 functional group. The lipophilicity and electronic properties of the ester or amide group, in conjunction with the rest of the molecule, are key determinants of efficacy against various bacterial and fungal strains.[11][14]

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound Class Target Organism Representative MIC (µg/mL) Reference
Amide Derivatives S. aureus (Gram-positive) 6.25 - 12.5 [12]
E. coli (Gram-negative) 6.25 - 25 [12]
C. albicans (Fungus) 6.25 [12]
Ester Derivatives S. aureus (Gram-positive) 50 - 200 (Halogenated) [13]

| | C. albicans (Fungus) | 100 (Halogenated) |[13] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have been investigated as anti-inflammatory agents, often by targeting the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[15][16] COX-1 is constitutively expressed for homeostatic functions, while COX-2 is induced during inflammation, making selective COX-2 inhibition a desirable therapeutic goal.

The evaluation of benzofuran derivatives often involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages or directly assessing COX-1/COX-2 enzyme inhibition.[17][18] For example, certain benzofuran derivatives have shown potent anti-inflammatory activity by inhibiting NO release with IC50 values as low as 5.28 µM.[2] While direct comparisons are sparse, studies on related structures show that modifying the carboxylic acid group (the precursor to both esters and amides) to a heterocyclic ring, which can be considered an amide isostere, often increases anti-inflammatory activity compared to the parent acid.[19] This suggests that the amide linkage may provide more favorable interactions with the active sites of inflammatory enzymes.

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ Values)

Compound Class Assay Representative IC₅₀ (µM) Reference
Amide/Heterocycle Analogues NO Inhibition (LPS-induced) 5.28 - 52.23 [2][18]
Paw Edema Inhibition Good activity [19]
Ester Derivatives COX-1/COX-2 Inhibition Moderate to good (Fluorinated) [16]

| | PGE₂ Inhibition | Significant reduction |[16] |

Experimental Protocols: A Guide to Self-Validating Methodologies

The trustworthiness of any comparative analysis rests on the robustness of the experimental methods used. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20][21]

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of esters/amides. Include Vehicle Control (DMSO) and Untreated Control. A->B C 3. Incubation Incubate for 48-72h at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate for 4h. C->D E 5. Solubilization Remove media, add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC₅₀ values from dose-response curve. F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain a human cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[20]

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 × 10³ cells per well and incubate overnight to allow for cell attachment.[17]

  • Compound Preparation: Prepare stock solutions of the this compound esters and amides in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 48 to 72 hours.[17]

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT.[20]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[20]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[20]

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22][23]

G cluster_workflow Broth Microdilution MIC Assay Workflow A 1. Inoculum Prep Prepare standardized bacterial/fungal suspension (0.5 McFarland). B 2. Compound Dilution Perform 2-fold serial dilutions of esters/amides in broth in a 96-well plate. A->B C 3. Inoculation Inoculate each well with the microbial suspension. Include Positive (no drug) & Negative (no microbe) Controls. B->C D 4. Incubation Incubate at 35-37°C for 18-24h. C->D E 5. MIC Determination Visually inspect for turbidity. The MIC is the lowest concentration in a clear well. D->E

Caption: Workflow for the Broth Microdilution MIC assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Select 2-3 isolated colonies of the test microorganism (e.g., Staphylococcus aureus) from an overnight culture on a non-selective agar plate. Suspend the colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[24]

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at a starting concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last well.

  • Inoculation: Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no drug) to confirm microbial growth and a negative control well (broth only) to confirm sterility.

  • Incubation: Cover the plate and incubate at 35°C for 18-24 hours under appropriate atmospheric conditions.[22]

  • MIC Reading: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]

Protocol 3: In Vitro Anti-inflammatory (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes, which is monitored colorimetrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme cofactor, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[26] Reconstitute purified COX-1 (ovine) and COX-2 (human or ovine) enzymes in buffer and keep on ice.[26]

  • Assay Plate Setup: In a 96-well plate, set up wells for:

    • Background: Assay Buffer and Heme.

    • 100% Initial Activity (Control): Assay Buffer, Heme, and COX enzyme.

    • Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and the test compound (ester or amide) at various concentrations.[26]

  • Pre-incubation: Add the test inhibitor to the appropriate wells and pre-incubate with the enzyme solution at 37°C for 10 minutes to allow for binding.[27]

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) to all wells simultaneously.

  • Kinetic Measurement: Immediately measure the absorbance at 590-611 nm kinetically for 5-10 minutes using a plate reader. The appearance of oxidized TMPD results in an increase in absorbance.[26][28]

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Correct the rates by subtracting the background rate.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value for both COX-1 and COX-2.[27]

Conclusion and Future Directions

The biological evaluation of this compound derivatives reveals that the choice between an ester and an amide linkage at the C-2 position is a critical determinant of therapeutic potential. While generalizations are challenging, the available data suggests that amide derivatives frequently exhibit more potent anticancer and antimicrobial activities. This may be attributed to the N-H group's ability to act as a hydrogen bond donor, forming key interactions with biological targets that are inaccessible to the ester moiety. Furthermore, amides are often more metabolically stable than esters, which can be readily hydrolyzed by esterases in vivo, potentially leading to a longer duration of action.

However, the ester functionality should not be discounted. In some contexts, particularly as prodrugs, esters can provide favorable physicochemical properties for absorption and distribution, releasing the active carboxylic acid parent at the target site. The enhanced activity of halogenated esters in antimicrobial assays also indicates that a synergistic interplay between different parts of the molecule is crucial.[13]

References

A Senior Application Scientist's Guide to Assessing the Target Specificity of 4-Bromobenzofuran-2-carboxylic Acid-Derived Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous validation. The 4-bromobenzofuran-2-carboxylic acid core is a privileged structure in medicinal chemistry, giving rise to potent enzyme inhibitors for targets such as Pim kinases and carbonic anhydrases.[1][2] However, potency is a double-edged sword; without a thorough understanding of a compound's target specificity, off-target effects can lead to unforeseen toxicity and late-stage clinical failures.

This guide provides an in-depth, technically-focused framework for assessing the target specificity of enzyme inhibitors derived from this compound. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, emphasizing the creation of a self-validating system to ensure data integrity.

The Rationale for a Multi-Pronged Approach to Specificity Profiling

No single experiment can definitively determine the specificity of an inhibitor. A robust assessment relies on the convergence of data from multiple, orthogonal methodologies. This approach allows for the validation of initial findings and provides a more complete picture of the inhibitor's interactions within the complex cellular environment. Our workflow is designed to progress from broad, unbiased screening to highly specific, cell-based validation.

cluster_0 Phase 1: Broad-Spectrum Profiling cluster_1 Phase 2: In-Cell Target Engagement cluster_2 Phase 3: Functional Validation Initial Hit 4-Bromobenzofuran-2-carboxylic Acid Derivative Kinome_Screening Kinome Screening (e.g., Kinase Panel Assay) Initial Hit->Kinome_Screening Assess kinase off-targets Affinity_Proteomics Affinity Chromatography-MS (Target Identification) Initial Hit->Affinity_Proteomics Unbiased target discovery CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement Validation) Kinome_Screening->CETSA Affinity_Proteomics->CETSA NanoBRET NanoBRET/InCELL Assays (Cellular Affinity) CETSA->NanoBRET Quantify cellular potency Cellular_Phosphorylation Cellular Phosphorylation Assay (Downstream Signaling) NanoBRET->Cellular_Phosphorylation Phenotypic_Assay Phenotypic Assays (e.g., Cell Proliferation) Cellular_Phosphorylation->Phenotypic_Assay Link target engagement to cellular function

Caption: A logical workflow for the comprehensive assessment of inhibitor target specificity.

Comparative Analysis of Benzofuran-Derived Inhibitors

The this compound scaffold has been successfully utilized to develop inhibitors for distinct enzyme families. Below, we compare the specificity profiles of representative compounds against Pim kinases and carbonic anhydrases, highlighting the importance of evaluating inhibitors against related family members and the broader kinome.

Case Study 1: Pim Kinase Inhibitors

Pim kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases implicated in cancer.[3] Due to the high homology in their ATP-binding pockets, achieving isoform selectivity can be challenging.

Compound IDTargetIC50/Ki (nM)Selectivity ProfileReference
Benzofuran Derivative 1 Pim-125Potent Pim-1 inhibitor.[4]
Pim-2140~5-fold selective for Pim-1 over Pim-2.[4]
SGI-1776 Pim-17Pan-Pim inhibitor with notable off-target activity.[5]
Pim-2350Also inhibits Flt3 and haspin kinases.[5]
Pim-370[5]
AZD1208 Pim-10.4Highly potent pan-Pim inhibitor with good kinome selectivity.[5]
Pim-25[5]
Pim-31.9[5]

This data illustrates that while a benzofuran-derived inhibitor can achieve good potency for Pim-1, it may also exhibit activity against other Pim isoforms. Comparison with well-characterized inhibitors like SGI-1776 and AZD1208 provides a benchmark for assessing the breadth of its kinome interactions.

Case Study 2: Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. The tumor-associated isoforms hCA IX and XII are key targets in oncology.[6] For CA inhibitors, selectivity against the ubiquitous off-target isoforms hCA I and II is crucial to minimize side effects.[7]

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity (IX vs I/II)Reference
5-Bromobenzofuran Sulfonamide (28b) 2063245.510.137x / 59x[8]
2-Methylbenzofuran Sulfonamide (11b) 2222228.412.326x / 26x[8]
SLC-0111 (Clinical Candidate) 2501200454.55.5x / 26.6x[8]

These findings demonstrate that derivatives of this compound can be potent and selective inhibitors of the cancer-related hCA IX and XII isoforms, with favorable selectivity profiles compared to the off-target isoforms hCA I and II.

Experimental Protocols for a Self-Validating Workflow

The following protocols represent a robust, multi-step process for characterizing the target specificity of a novel this compound-derived inhibitor. Each step is designed to validate the findings of the previous one.

Initial Unbiased Screening: Kinome Profiling

The first step is to assess the inhibitor's activity against a broad panel of kinases. This provides an unbiased view of its selectivity and potential off-target liabilities.[9]

Protocol: Competition Binding Assay for Kinome Profiling

  • Assay Principle: This assay measures the ability of the test compound to displace a known, broad-spectrum kinase inhibitor from the ATP-binding site of a large panel of kinases.

  • Materials:

    • Test compound (e.g., a this compound derivative)

    • A commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™)

    • Appropriate buffers and reagents as specified by the service provider.

  • Procedure:

    • Submit the test compound to the chosen vendor at a specified concentration (typically 1-10 µM).

    • The vendor will perform the competition binding assay against their panel of kinases (often >400).

    • Data is typically returned as percent inhibition or Kd values for each kinase.

  • Data Interpretation:

    • The results are often visualized as a "kinome tree" or a dendrogram, where kinases that are strongly inhibited are highlighted.[10]

    • A selective inhibitor will show high affinity for a small number of kinases, while a non-selective inhibitor will bind to many.[10]

    • Calculate a selectivity score (e.g., S-score) to quantify the inhibitor's specificity. A lower S-score generally indicates higher selectivity.[11]

Start Test Compound Assay Kinase Panel Immobilized Kinase Add Test Compound & Probe Measure Probe Binding Start->Assay:f2 Result Selectivity Profile (Kinome Tree) Assay->Result

Caption: Workflow for kinome selectivity profiling.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that confirms whether a compound binds to its intended target within the complex environment of a living cell.[12] The principle is based on ligand-induced thermal stabilization of the target protein.

Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Culture cells known to express the target protein to ~80% confluency.

    • Treat cells with the this compound-derived inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[9]

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[9]

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody.

    • Visualize the protein bands using chemiluminescence and quantify the band intensities.

  • Data Analysis:

    • Plot the percentage of soluble protein remaining as a function of temperature to generate a "melt curve."

    • A shift in the melt curve to higher temperatures in the presence of the inhibitor indicates target engagement.[12]

Treat_Cells Treat cells with inhibitor or vehicle Heat_Aliquots Heat aliquots to a range of temperatures Treat_Cells->Heat_Aliquots Lyse_Centrifuge Lyse cells and centrifuge to pellet aggregates Heat_Aliquots->Lyse_Centrifuge Collect_Supernatant Collect soluble protein fraction Lyse_Centrifuge->Collect_Supernatant Western_Blot Analyze soluble protein by Western Blot Collect_Supernatant->Western_Blot Generate_Curve Generate melt curve (Soluble protein vs. Temp) Western_Blot->Generate_Curve

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Orthogonal Validation: Affinity Chromatography-Mass Spectrometry

To further validate the on-target interaction and to identify potential off-targets in an unbiased manner, affinity chromatography coupled with quantitative mass spectrometry can be employed.[13] This method involves immobilizing the inhibitor and using it as "bait" to capture its binding partners from a cell lysate.

Protocol: Photo-Affinity Labeling and Pulldown

  • Probe Synthesis:

    • Synthesize a derivative of the this compound inhibitor that incorporates a photo-reactive group (e.g., a diazirine) and a biotin tag, often connected via a linker.

  • Cell Lysate Preparation:

    • Prepare a protein lysate from cells expressing the target of interest.

  • Photo-Crosslinking and Pulldown:

    • Incubate the cell lysate with the photo-affinity probe.

    • Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.

    • Add streptavidin-coated beads to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the captured proteins from the beads.

    • Digest the proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a sample treated with a non-photo-reactive probe or a competition experiment with the original inhibitor).

    • The primary target should be among the most highly enriched proteins. Any other significantly enriched proteins are potential off-targets.[14]

The convergence of data from these three orthogonal approaches—kinome-wide screening, in-cell target engagement, and affinity-based proteomics—provides a high degree of confidence in the specificity profile of a this compound-derived inhibitor. This rigorous, self-validating workflow is essential for making informed decisions in the drug discovery process and for developing safe and effective therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of novel compounds to ensuring that every stage of the laboratory workflow, including disposal, is conducted with the highest commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Bromobenzofuran-2-carboxylic acid, a halogenated organic compound. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and build a culture of safety-by-design within your research operations.

The fundamental principle guiding the disposal of this compound is its chemical nature: it is both a carboxylic acid and, more critically, a halogenated organic molecule. This dual identity prohibits simple neutralization and drain disposal, necessitating a more robust and controlled waste management pathway.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential. The compound is classified as harmful if swallowed and can cause skin and eye irritation[1][2][3]. When handled as a solid, inhalation of dust must be avoided[1][2]. During thermal decomposition or in a fire, it may emit corrosive fumes[2].

Adherence to proper PPE protocols is the first line of defense against exposure. The selection of PPE must be tailored to the specific task being performed.

TaskMinimum Required Personal Protective Equipment
Weighing/Handling Solid Safety glasses with side shields, standard nitrile gloves, and a lab coat.
Preparing/Handling Solutions Chemical splash goggles, nitrile gloves, and a lab coat.
Managing Spills & Waste Consolidation Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, a lab coat or chemical-resistant apron, and a dust respirator for solid spills[2].

Emergency Spill Management

Accidents can occur, and a prepared response is critical to mitigating risk. In the event of a spill, the immediate priority is to isolate the area and ensure personnel safety.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Notify all personnel in the immediate vicinity of the spill.

  • Don Appropriate PPE: Before approaching the spill, don the PPE outlined in the table above for "Managing Spills."

  • Contain the Spill: For solid spills, use dry cleanup procedures to avoid generating dust[2]. Gently cover the spill with an absorbent material like vermiculite or sand.

  • Collect the Material: Carefully sweep or scoop the contained material and place it into a clearly labeled, sealable container designated for hazardous waste[2][4]. An explosion-proof vacuum may be used if available and appropriate[2].

  • Decontaminate the Area: Once the bulk material is removed, decontaminate the spill surface with a suitable solvent (such as ethanol or acetone), followed by soap and water. Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.

  • Prevent Runoff: Ensure that no spilled material or contaminated cleaning solutions enter any drains or waterways[2].

  • Dispose of Waste: The sealed container with the spilled material and cleanup debris must be disposed of as halogenated organic waste, following the procedures in Section 4.

Waste Segregation and Collection: The Critical First Step

Proper segregation at the point of generation is the most crucial step in a compliant waste disposal program. Due to its chemical structure, this compound waste must not be mixed with other waste streams.

  • Why Segregation is Essential: this compound is a halogenated organic compound. Co-mingling this with non-halogenated waste streams complicates disposal, significantly increases costs, and can violate regulatory requirements. The presence of the bromine atom necessitates disposal via high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts[5].

  • Container Selection: Use only compatible, properly sealed, and clearly labeled containers. A high-density polyethylene (HDPE) container is a suitable choice. The container must be free of external contamination[6].

  • Labeling: The waste container must be labeled, at a minimum, with:

    • "Hazardous Waste"

    • "Halogenated Organic Solid Waste" (or "Liquid," if in solution)

    • Full Chemical Name: "this compound"

    • Accumulation Start Date

    • Associated Hazards (e.g., Irritant, Toxic)

Disposal Pathway Determination

The flowchart below outlines the decision-making process for determining the correct disposal pathway for this compound. The key determinant is its classification as a halogenated organic compound, which places it under specific federal regulations.

DisposalWorkflow cluster_0 cluster_1 Step 1: Characterization cluster_2 Step 2: Regulatory & Safety Implications cluster_3 Step 3: Laboratory Action cluster_4 Step 4: Final Disposition start Waste Generated: This compound char Is the waste a halogenated organic compound? start->char epa_reg Land Disposal is Restricted (EPA 40 CFR Part 268) Simple neutralization is NOT a compliant disposal method. char->epa_reg Yes incineration High-Temperature Incineration is the required treatment technology. epa_reg->incineration collect_solid Collect solid waste, residues, and contaminated materials in a designated 'HALOGENATED ORGANIC WASTE' container. incineration->collect_solid collect_liquid Collect contaminated solutions and rinsates in a designated 'HALOGENATED AQUEOUS WASTE' container. incineration->collect_liquid ehs Store sealed container in a Satellite Accumulation Area. Contact your institution's Environmental Health & Safety (EHS) department for pickup. collect_solid->ehs collect_liquid->ehs disposal_co Waste is transferred to a licensed hazardous waste disposal facility. ehs->disposal_co

Caption: Disposal decision workflow for this compound.

Step-by-Step Operational Disposal Plan

This procedure provides a direct, actionable plan for researchers in the laboratory.

  • Prepare the Waste Container: Obtain a designated hazardous waste container compatible with halogenated organic acids. Ensure it is properly labeled before any waste is added.

  • Collect Waste:

    • Solid Waste: Place unreacted this compound, contaminated weigh boats, gloves, and wipes directly into the "Halogenated Organic Solid Waste" container.

    • Concentrated Solutions: If the compound is in a non-aqueous solvent, collect it in a "Halogenated Organic Liquid Waste" container.

    • Aqueous Solutions: Collect dilute aqueous solutions and rinsates in a separate "Halogenated Aqueous Waste" container. Do not attempt to neutralize and pour down the drain. The brominated aromatic structure is persistent and not suitable for wastewater treatment systems.

  • Seal and Store: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area, away from incompatible materials such as strong bases or oxidizers[7].

  • Request Pickup: Once the container is full or the accumulation time limit set by your institution is reached, contact your Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.

  • Documentation: Complete all required hazardous waste manifests or tags as per your institution's and local regulations. This ensures a compliant chain of custody.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost scientific integrity and environmental responsibility.

References

Mastering the Safe Handling of 4-Bromobenzofuran-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the operational handling and disposal of 4-Bromobenzofuran-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks of this compound

While specific toxicological data for this compound is limited, the benzofuran scaffold and its halogenated derivatives warrant a cautious approach. Structurally related brominated dibenzofurans are known for their potential toxicity, including acting as potent activators of the aryl-hydrocarbon receptor (AhR) signaling pathway, which can lead to a range of adverse health effects.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation, but a critical necessity.

Based on available safety data sheets (SDS) for this and analogous compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[3][4][5]

  • Skin Irritation: Causes skin irritation.[3][4][6][7]

  • Eye Irritation: Causes serious eye irritation.[3][4][7]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

It is crucial to handle this compound with the assumption that it may possess other, uncharacterized hazards.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contact is known or suspected.[8][9]
Eyes Safety goggles or a face shieldGoggles must provide a complete seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection.[10][11]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used when engineering controls (i.e., fume hood) are not available or insufficient to maintain exposure below acceptable levels.[10]
Body Laboratory coat or chemical-resistant apronA lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[12]
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.[8][13]

Operational Workflow for Safe Handling

Adherence to a strict operational workflow is paramount to minimize exposure and prevent contamination. The following diagram and step-by-step guide provide a clear framework for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials and Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer dissolve Dissolve or React weigh_transfer->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[10][14]

    • Assemble all necessary equipment and reagents before introducing the this compound.

    • Prepare labeled waste containers for solid and liquid waste.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.[8]

    • Handle the solid material carefully to avoid generating dust.[4]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wipe down the work area with an appropriate solvent and then soap and water.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled hazardous waste containerCollect all solid waste in a clearly labeled, sealed container.[8]
Contaminated Labware (e.g., pipette tips, weighing boats) Labeled hazardous waste containerDispose of all single-use contaminated items in the designated solid waste container.[8]
Contaminated Solvents Labeled hazardous waste solvent containerSegregate halogenated and non-halogenated solvent waste according to your institution's guidelines.[8]
Contaminated PPE (gloves, etc.) Labeled hazardous waste containerDispose of all used PPE in the designated solid waste container.[8]

Always follow your institution's and local regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromobenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.